Product packaging for Desacetylcefotaxime(Cat. No.:CAS No. 66340-28-1)

Desacetylcefotaxime

Cat. No.: B1670277
CAS No.: 66340-28-1
M. Wt: 413.4 g/mol
InChI Key: FHYWAOQGXIZAAF-GHXIOONMSA-N
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Description

RN given refers to parent cpd (6R-(6alpha,7alpha(Z)))-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N5O6S2 B1670277 Desacetylcefotaxime CAS No. 66340-28-1

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYWAOQGXIZAAF-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315709
Record name Desacetylcefotaxime
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Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66340-28-1
Record name Desacetylcefotaxime
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URL https://commonchemistry.cas.org/detail?cas_rn=66340-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desacetylcefotaxime
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Record name Desacetylcefotaxime
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Record name DEACETYLCEFOTAXIME
Source FDA Global Substance Registration System (GSRS)
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Record name Desacetylcefotaxime
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Foundational & Exploratory

Desacetylcefotaxime: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Following administration, cefotaxime is metabolized in the liver to this compound, which contributes significantly to the overall antibacterial effect. This document provides a detailed technical overview of the mechanism of action of this compound, its intrinsic antimicrobial activity, its synergistic relationship with the parent compound, and its interaction with bacterial resistance mechanisms.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][2][3][4] This process is critical for bacterial integrity and survival, and its disruption leads to cell lysis and death.[2][3] The key steps in this mechanism are:

  • Targeting Penicillin-Binding Proteins (PBPs): this compound targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][2][4] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural support.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound inhibits their transpeptidase activity. This enzymatic step is responsible for cross-linking the peptide side chains of the peptidoglycan polymer, a process that gives the cell wall its strength and rigidity.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. The resulting structural instability, coupled with the high internal osmotic pressure of the bacterium, leads to cell lysis and death.

While specific binding affinity data for this compound is not extensively reported, the parent compound, cefotaxime, demonstrates a high affinity for several key PBPs. In Escherichia coli, cefotaxime preferentially binds to PBP-1A, -1Bs, -3, and -4'. In Pseudomonas aeruginosa, it shows high affinity for PBP-3, -1A, -1B, and -2. It is presumed that this compound targets a similar profile of PBPs.

cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis (Transpeptidation) This compound->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Weakened_Cell_Wall Weakened Cell Wall Cell_Lysis Cell Lysis Weakened_Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound.

Antibacterial Activity and Synergistic Interaction with Cefotaxime

This compound possesses its own intrinsic antibacterial activity, although it is generally four to eight times less potent than its parent compound, cefotaxime.[5][6][7] However, its activity is superior to that of some earlier generation cephalosporins, such as cefazolin, cefamandole, and cefoxitin.[5][6]

A crucial aspect of this compound's clinical relevance is its synergistic or additive effect when combined with cefotaxime.[5][6][7][8][9][10][11][12][13] This synergy is observed against a broad spectrum of bacteria and results in a significant reduction in the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[9][10] Antagonism is rarely observed.[5][6][7]

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations

The following table summarizes the comparative in vitro activity of cefotaxime and this compound against key bacterial pathogens responsible for meningitis.

Organism (No. of Strains)Inoculum (cells/mL)DrugMIC90 (µg/mL)MBC90 (µg/mL)
S. pneumoniae (25)10⁸Cefotaxime0.050.10
This compound0.390.78
10⁶Cefotaxime0.0240.05
This compound0.200.39
S. agalactiae (25)10⁸Cefotaxime0.050.10
This compound0.390.78
10⁶Cefotaxime0.050.10
This compound0.200.39
H. influenzae (25)10⁸Cefotaxime0.0240.05
This compound0.781.56
10⁶Cefotaxime≤0.0120.024
This compound0.390.78
E. coli (25)10⁸Cefotaxime0.100.20
This compound1.566.25
10⁶Cefotaxime0.050.10
This compound0.783.13

Data sourced from Deguchi et al., 1984.[10]

Interaction with Beta-Lactamases

Bacterial resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the drug. This compound exhibits a complex interaction with these enzymes. It has been reported to be more stable against certain beta-lactamases than cefotaxime, which may contribute to the observed synergy by protecting the parent compound from degradation.[11][14]

However, detailed kinetic studies have shown that for some beta-lactamases, the rate of hydrolysis (Vmax) of this compound is higher than that of cefotaxime. Conversely, the affinity (as indicated by a higher Ki or Km) of these enzymes for this compound is significantly lower.[8] This lower affinity may mean that at therapeutic concentrations, this compound is less efficiently hydrolyzed, contributing to its antibacterial effect.

Quantitative Data: Beta-Lactamase Hydrolysis Kinetics

The following table presents a summary of the kinetic parameters for the hydrolysis of cefotaxime and this compound by various beta-lactamases.

Beta-Lactamase SourceDrugVmax (Relative to Cefotaxime)Ki or Km (µM)
E. cloacae P99Cefotaxime100450
This compound130>5000
E. coli TEM-1Cefotaxime10080
This compound200>5000
P. aeruginosaCefotaxime1001800
This compound300>5000
K. pneumoniaeCefotaxime100250
This compound2104000

Data adapted from Labia et al., 1984.[8]

cluster_synergy Synergistic Interaction Cefotaxime Cefotaxime Bacterium Bacterium Cefotaxime->Bacterium Inhibits Inhibition Enhanced Bacterial Inhibition/Killing Cefotaxime->Inhibition This compound This compound Beta_Lactamase Beta-Lactamase This compound->Beta_Lactamase Lower Affinity This compound->Bacterium Inhibits This compound->Inhibition Beta_Lactamase->Cefotaxime Hydrolyzes

Caption: Synergistic relationship of cefotaxime and this compound.

Experimental Protocols

Checkerboard Synergy Testing

This method is used to quantitatively assess the in vitro interaction between two antimicrobial agents.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of cefotaxime and this compound. Create serial twofold dilutions of each drug in appropriate broth medium (e.g., Mueller-Hinton broth).

  • Microtiter Plate Setup: In a 96-well microtiter plate, dispense the dilutions of cefotaxime along the y-axis (e.g., rows A-G) and the dilutions of this compound along the x-axis (e.g., columns 1-11). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone as controls, as well as a growth control well with no antibiotics. Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = FIC of Cefotaxime + FIC of this compound Where:

    • FIC of Cefotaxime = (MIC of Cefotaxime in combination) / (MIC of Cefotaxime alone)

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Start Start Prepare_Dilutions Prepare Serial Dilutions of Cefotaxime & this compound Start->Prepare_Dilutions Setup_Plate Set up 96-well Plate (Checkerboard Format) Prepare_Dilutions->Setup_Plate Inoculate_Plate Inoculate Plate Setup_Plate->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MICs Read MICs for Each Drug Alone and in Combination Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret_Results Interpret as Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Workflow for checkerboard synergy testing.

Penicillin-Binding Protein (PBP) Affinity Assay (Fluorescent Method)

This assay determines the binding affinity of a beta-lactam antibiotic to specific PBPs.

Methodology:

  • Bacterial Culture and Membrane Preparation: Grow the test bacterium to mid-log phase. Harvest the cells and prepare a membrane fraction by methods such as sonication or French press, followed by ultracentrifugation.

  • Competition Binding Assay:

    • Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a set period.

    • Add a fixed, subsaturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to each aliquot and incubate to label the PBPs that are not bound by this compound.

  • SDS-PAGE: Stop the reaction and solubilize the membrane proteins. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescent Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Quantification and IC₅₀ Determination: Quantify the fluorescence intensity of each PBP band at each concentration of this compound. The concentration of this compound that results in a 50% reduction in the fluorescence signal for a specific PBP is the IC₅₀, which is an inverse measure of binding affinity.

Beta-Lactamase Hydrolysis Assay (Spectrophotometric)

This assay measures the rate at which a beta-lactamase enzyme hydrolyzes a beta-lactam antibiotic.

Methodology:

  • Enzyme Preparation: Prepare a purified or partially purified beta-lactamase extract from the test bacterial strain.

  • Substrate Preparation: Use a chromogenic cephalosporin, such as nitrocefin, as the substrate. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically (typically at ~486 nm).

  • Kinetic Measurement:

    • In a cuvette, combine a buffered solution with the beta-lactamase preparation.

    • Initiate the reaction by adding a known concentration of this compound (as an inhibitor) or nitrocefin (as the substrate to be measured).

    • Monitor the change in absorbance over time using a spectrophotometer.

  • Data Analysis:

    • To determine the rate of hydrolysis of this compound, its degradation can be monitored by HPLC, or its ability to compete with nitrocefin hydrolysis can be measured.

    • By varying the substrate concentration and measuring the initial reaction velocities, kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using Lineweaver-Burk or other kinetic plots. The inhibition constant (Ki) of this compound can be determined in the presence of the chromogenic substrate.

References

The Pivotal Role of Desacetylcefotaxime in Antibiotic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, undergoes significant metabolism in the body, leading to the formation of its primary metabolite, desacetylcefotaxime. This active metabolite plays a crucial role in the overall therapeutic efficacy of cefotaxime, contributing to its antibacterial spectrum and pharmacokinetic profile. This technical guide provides an in-depth analysis of the role of this compound in antibiotic metabolism, detailing its formation, antibacterial properties, synergistic interactions with the parent compound, and pharmacokinetic characteristics. Detailed experimental protocols for assessing these properties are also provided, along with visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Cefotaxime is a widely utilized beta-lactam antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[1][2] A key aspect of cefotaxime's pharmacology is its in vivo conversion to this compound, a metabolite that is not merely an inactive byproduct but an active contributor to the drug's overall antimicrobial effect.[3][4] Understanding the multifaceted role of this compound is paramount for optimizing dosing regimens and predicting clinical outcomes.

Metabolism of Cefotaxime to this compound

Cefotaxime is primarily metabolized in the liver through enzymatic hydrolysis of the O-acetyl group at the C-3 position of the cephalosporin nucleus, yielding this compound.[5] This reaction is catalyzed by esterase enzymes.[5] this compound is the major metabolite found in plasma and is subsequently excreted in the urine along with the parent drug.[5] Further metabolism of this compound can occur, leading to the formation of inactive lactone derivatives and other minor metabolites.[5]

Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Hepatic Esterases Inactive Metabolites (Lactone) Inactive Metabolites (Lactone) This compound->Inactive Metabolites (Lactone)

Caption: Metabolic pathway of Cefotaxime.

Antibacterial Activity of this compound

This compound possesses intrinsic antibacterial activity, although it is generally four- to eightfold less potent than its parent compound, cefotaxime.[3] However, its activity is species-dependent, and against certain pathogens, it can be more active than other established cephalosporins.[3] The mechanism of action of this compound is similar to that of cefotaxime, involving the inhibition of bacterial cell wall synthesis.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative in vitro activity of cefotaxime and this compound against various bacterial species, presented as MIC50 and MIC90 values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively).

Bacterial SpeciesAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliCefotaxime0.120.25
This compound1.04.0
Klebsiella pneumoniaeCefotaxime0.120.5
This compound1.02.0
Staphylococcus aureusCefotaxime1.04.0
This compound8.032.0
Pseudomonas aeruginosaCefotaxime8.032.0
This compound32.0>128

Note: MIC values are illustrative and can vary between studies and bacterial strains.

Synergy with Cefotaxime

A significant aspect of this compound's role is its synergistic or additive interaction with cefotaxime against a wide array of pathogens.[3] This synergy means that the combined effect of the two compounds is greater than the sum of their individual effects. This interaction is clinically relevant as both compounds coexist in significant concentrations in the body. The synergistic effect can lead to enhanced bacterial killing and may help to overcome low-level resistance.

Quantifying Synergy: Fractional Inhibitory Concentration (FIC) Index

The interaction between cefotaxime and this compound is quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from checkerboard assays. The FIC index is interpreted as follows:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Studies have shown that for many bacterial isolates, the FIC index for the combination of cefotaxime and this compound is in the synergistic or additive range.

Pharmacokinetics of Cefotaxime and this compound

The pharmacokinetic profiles of cefotaxime and this compound are distinct and contribute to the overall therapeutic effect. A crucial difference is the longer elimination half-life of this compound compared to its parent compound.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for cefotaxime and this compound in healthy adults after a single intravenous dose.

ParameterCefotaximeThis compound
Elimination Half-life (t½) ~1 hour~1.5 - 2.5 hours
Peak Plasma Concentration (Cmax) HighLower than Cefotaxime
Renal Excretion (% of dose) ~40-60% (unchanged)~20-30%

The prolonged presence of the active this compound in the body extends the duration of antibacterial activity at the site of infection.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial dilutions of Cefotaxime & this compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity (bacterial growth) D->E F MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of cefotaxime and this compound. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Synergy Testing by Checkerboard Assay

This method assesses the in vitro interaction of two antimicrobial agents.

A Prepare 96-well plate with serial dilutions of Cefotaxime (Drug A) along rows and this compound (Drug B) along columns B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Determine the MIC of each drug alone and in combination C->D E Calculate the Fractional Inhibitory Concentration (FIC) Index D->E F Interpret the interaction (Synergy, Additive, Antagonism) E->F

Caption: Checkerboard assay workflow for synergy testing.

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute cefotaxime along the x-axis and this compound along the y-axis. This results in wells containing various combinations of the two drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and the MIC of each drug in combination for each well that inhibits bacterial growth.

  • FIC Index Calculation: Calculate the FIC index for each combination using the formula: FIC Index = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).

  • Interpretation: Interpret the interaction based on the calculated FIC index.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is used for the accurate measurement of cefotaxime and this compound concentrations in biological fluids.

Protocol:

  • Sample Preparation: Precipitate proteins from plasma or serum samples using a suitable agent (e.g., acetonitrile or trichloroacetic acid). Centrifuge the sample to remove the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm).

  • Quantification: Quantify the concentrations of cefotaxime and this compound by comparing the peak areas of the samples to those of known concentration standards.

Clinical Significance and Conclusion

The metabolism of cefotaxime to the active metabolite this compound has significant clinical implications. The presence of this active metabolite with a longer half-life extends the antibacterial coverage of a cefotaxime dose.[3] Furthermore, the synergistic interaction between the parent drug and its metabolite can enhance efficacy, particularly against pathogens with borderline susceptibility.[3] This phenomenon underscores the importance of considering the contribution of active metabolites when evaluating the overall performance of an antibiotic. For drug development professionals, the case of cefotaxime and this compound serves as a compelling example of how metabolic pathways can be leveraged to enhance therapeutic outcomes. Future research in this area could focus on designing prodrugs that are efficiently converted to multiple active species, thereby broadening the spectrum of activity and combating the rise of antibiotic resistance.

References

The Biological Activity of Desacetylcefotaxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth examination of the biological activity of desacetylcefotaxime, the principal active metabolite of the third-generation cephalosporin, cefotaxime. While often considered less potent than its parent compound, this compound possesses a significant antimicrobial spectrum, a longer pharmacokinetic half-life, and contributes substantially to the overall clinical efficacy of cefotaxime, primarily through synergistic interactions. This document consolidates quantitative data on its antimicrobial potency, outlines its pharmacokinetic profile, describes its mechanism of action, and provides detailed experimental protocols for its evaluation.

Introduction

Cefotaxime (CTX), a widely used third-generation cephalosporin, undergoes in vivo metabolism via deacetylation to form this compound (dCTX).[1] This metabolite is not an inert byproduct; it is a pharmacologically active compound with its own distinct antimicrobial and pharmacokinetic properties.[2] The activity of this compound is generally several times less than that of cefotaxime against most bacterial species.[3] However, its contribution to the therapeutic effect is significant due to two key factors: a longer elimination half-life, leading to sustained antibacterial pressure, and a marked synergistic or additive effect when present with cefotaxime.[2][3][4] Understanding the independent activity and the collaborative interactions of dCTX is crucial for optimizing dosing regimens and appreciating the complete pharmacological profile of cefotaxime.

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[5][6] The molecule binds to and inactivates essential penicillin-binding proteins (PBPs), which are enzymes required for the final transpeptidation step in peptidoglycan synthesis.[5] This disruption leads to the cessation of cell wall construction, triggering autolytic enzymes that ultimately cause cell lysis and bacterial death.[5] Notably, this compound exhibits greater stability against certain β-lactamases compared to its parent compound, which may contribute to its synergistic activity in the presence of β-lactamase-producing organisms.[7]

cluster_bacteria Bacterial Cell CTX Cefotaxime (CTX) Esterase Hepatic/Serum Esterases CTX->Esterase Metabolism dCTX This compound (dCTX) Inactive Inactive Metabolites (Lactone, etc.) dCTX->Inactive Further Metabolism Esterase->dCTX PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Lysis Cell Lysis & Bacterial Death PBP->Lysis prevents dCTX_action This compound (dCTX) dCTX_action->PBP Inhibition

Caption: Metabolic conversion of Cefotaxime and mechanism of action for dCTX.

In Vitro Antimicrobial Activity

The intrinsic activity of this compound is species-dependent.[8][9] While generally four- to eightfold less active than cefotaxime, it surpasses the potency of many earlier-generation cephalosporins.[9][10] Against certain species, such as Pseudomonas cepacia, dCTX can be more active than the parent compound.[8][11] The combination of cefotaxime and this compound frequently results in synergistic or additive activity, significantly lowering the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[2][12]

Table 1: In Vitro Activity of this compound (dCTX) and Cefotaxime (CTX) Against Key Bacterial Pathogens
Bacterial SpeciesNo. of StrainsAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Source(s)
Gram-Negative
Escherichia coli13CTX--0.015 - 0.25[13]
dCTX--0.015 - 4.0[13]
Klebsiella pneumoniae2CTX--0.015 - 0.25[13]
dCTX--0.015 - 4.0[13]
Enterobacter spp.320 (mixed Gram-neg)CTX+dCTX≤50% of CTX alone≤50% of CTX alone-[14]
Pseudomonas aeruginosa-dCTXGenerally highGenerally high-[11]
Gram-Positive
Staphylococcus aureus-CTX-4 (geometric mean)-[15]
dCTX-16 (geometric mean)-[15]
Streptococcus pneumoniae350CTX---[4]
dCTX2-8x less active than CTX2-8x less active than CTX-[4]
Anaerobes
Bacteroides fragilis-CTX32--[16]
CTX + dCTX8.0--[16]
B. fragilis-CTX6-0.0625 - >256[7]
CTX + 4µg/mL dCTX2--[7]
Bacteroides vulgatus-CTX4--[7]
CTX + 4µg/mL dCTX1--[7]

Note: Data is compiled from multiple studies and methodologies may vary. The combination data often reflects a synergistic effect where the MIC of the primary drug is lowered in the presence of the other.

Pharmacokinetic Profile

A key feature of this compound is its extended elimination half-life compared to cefotaxime. This prolonged presence in the serum contributes to a sustained antibacterial effect throughout the dosing interval.

Table 2: Key Pharmacokinetic Parameters of this compound (dCTX) and Cefotaxime (CTX) in Adults with Normal Renal Function
ParameterThis compound (dCTX)Cefotaxime (CTX)Source(s)
Elimination Half-life (t½) 1.5 - 2.6 hours0.8 - 1.7 hours[3][4][6]
Peak Serum Concentration (Cmax) ~6.5 mg/L~48.5 mg/L[3]
(after 1g IV infusion over 1 hr)
Primary Route of Elimination Renal (Glomerular filtration & active secretion)Renal[4]
Metabolism Major active metabolite of CefotaximeMetabolized to dCTX and other inactive forms[5][17]

Experimental Protocols

Accurate evaluation of the biological activity of this compound, both alone and in combination, requires standardized and reproducible laboratory methods.

Protocol for Broth Microdilution MIC Determination

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[18][19]

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile distilled water or buffer) at a concentration of at least 1000 µg/mL.[18]

    • Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions at 2x the final desired concentrations.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Inoculation:

    • Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.

    • Add 50 µL of the 2x antimicrobial working solutions to the first column, creating the highest concentration.

    • Perform serial twofold dilutions across the plate by transferring 50 µL from one column to the next. Discard 50 µL from the last column of dilutions.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This dilutes the antimicrobial concentrations to their final 1x strength.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation & Interpretation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Protocol for Checkerboard Synergy Testing

The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., cefotaxime and this compound).[12][20]

start Prepare 2x Stock Solutions of CTX and dCTX plate Dispense Media into 96-Well Plate start->plate dilute_A Create Serial Dilutions of CTX (Drug A) along X-axis plate->dilute_A dilute_B Create Serial Dilutions of dCTX (Drug B) along Y-axis plate->dilute_B inoculate Inoculate all wells with Standardized Bacterial Suspension dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read Read MICs for each drug alone and in combination incubate->read calc Calculate Fractional Inhibitory Concentration (FIC) Index read->calc interpret Interpret Result: Synergy (≤0.5), Additive (>0.5-1), Indifference (>1-4), Antagonism (>4) calc->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

  • Plate Setup:

    • Prepare 2x stock solutions and serial dilutions for both CTX and dCTX as described in the MIC protocol.

    • In a 96-well plate, dispense dilutions of Drug A (CTX) horizontally (e.g., along columns 1-10) and dilutions of Drug B (dCTX) vertically (e.g., along rows A-G).

    • Row H should contain dilutions of Drug A alone, and Column 11 should contain dilutions of Drug B alone to determine their individual MICs.[20]

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension (final concentration ~5 x 10⁵ CFU/mL).

    • Incubate under standard conditions (35-37°C for 16-20 hours).

  • Data Interpretation:

    • Determine the MIC of each drug alone and the MIC of each drug in combination for every well that shows no growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well using the formula:

      • FICI = FIC of Drug A + FIC of Drug B

      • Where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • And FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)[12][21]

    • Interpret the results based on the lowest FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: FICI > 0.5 to 4.0

      • Antagonism: FICI > 4.0[12][20]

Protocol for Time-Kill Assay

The time-kill kinetics assay provides information on the rate of bactericidal or bacteriostatic activity.[22][23]

  • Preparation:

    • Prepare tubes of broth containing the test organism at a standardized starting density (~5 x 10⁵ to 1 x 10⁶ CFU/mL).

    • Prepare tubes with the antimicrobial agent(s) (dCTX, CTX, or the combination) at desired concentrations (e.g., 1x MIC, 2x MIC). Include a no-drug growth control.

  • Execution:

    • Add the antimicrobial agents to the corresponding tubes at time zero.

    • Incubate all tubes at 35-37°C, typically with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[22]

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto an appropriate agar medium.

    • Incubate the plates until colonies are visible, then count the number of viable colonies (CFU/mL).

  • Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[23]

    • Bacteriostatic activity is indicated by a prevention of growth (i.e., the CFU/mL remains similar to the initial inoculum).

    • Synergy in a time-kill assay is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Conclusion

This compound is a clinically significant metabolite that actively contributes to the therapeutic success of cefotaxime treatment. Its inherent broad-spectrum activity, favorable pharmacokinetic profile with a prolonged half-life, and its ability to act synergistically with the parent compound make it a vital component of the overall antimicrobial effect. Drug development professionals and researchers should consider the combined effect of cefotaxime and this compound when evaluating in vitro activity, establishing pharmacokinetic/pharmacodynamic (PK/PD) targets, and designing clinical trials. Future research could further explore the mechanisms underlying the synergistic interactions and the role of dCTX in overcoming specific β-lactamase-mediated resistance.

References

Desacetylcefotaxime: A Comprehensive Technical Guide on its Discovery, History, and Core Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcefotaxime, the principal and biologically active metabolite of the third-generation cephalosporin cefotaxime, has been a subject of scientific interest since the initial clinical use of its parent drug. First identified as a product of in vivo esterase-mediated hydrolysis of cefotaxime, this compound has demonstrated its own significant, albeit generally lesser, antimicrobial activity. This metabolite's contribution to the overall therapeutic efficacy of cefotaxime is particularly noteworthy due to its synergistic or additive interactions with the parent compound against a broad spectrum of bacterial pathogens. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its mechanism of action, pharmacokinetic profile, and antimicrobial spectrum. Furthermore, this document furnishes detailed experimental protocols for its synthesis, characterization, and biological evaluation, intended to serve as a valuable resource for researchers in the fields of pharmacology, microbiology, and medicinal chemistry.

Discovery and History

The discovery of this compound is intrinsically linked to the development and clinical investigation of its parent compound, cefotaxime. Following the administration of cefotaxime, it was observed that the drug is metabolized in the body.[1] The primary metabolic pathway was identified as the hydrolysis of the acetyl group at the 3-position of the cephem nucleus, a reaction catalyzed by esterase enzymes present in the liver and other tissues.[2] This enzymatic action results in the formation of 3-desacetylcefotaxime.[3]

Initial studies in the early 1980s focused on characterizing this metabolite and understanding its impact on the overall efficacy and safety of cefotaxime therapy. It was quickly established that this compound was not an inactive byproduct but possessed its own antibacterial properties.[4][5] While generally four- to eight-fold less potent than cefotaxime against many bacterial species, it exhibited clinically relevant activity against a range of pathogens.[4][5]

A pivotal aspect of this compound's history is the discovery of its synergistic relationship with cefotaxime. Numerous in vitro studies demonstrated that the combination of cefotaxime and this compound resulted in enhanced antibacterial activity against a significant percentage of clinical isolates, including both Gram-positive and Gram-negative bacteria.[4][6][7] This synergy is of considerable clinical importance as it suggests that the metabolite contributes to the therapeutic success of cefotaxime, particularly in infections where the parent drug's concentration may be suboptimal. The extended serum half-life of this compound compared to cefotaxime further supports its role in maintaining antibacterial pressure throughout the dosing interval.[8]

Mechanism of Action

Similar to cefotaxime and other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][9] The primary molecular targets are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[9] This interference with cell wall synthesis leads to the accumulation of peptidoglycan precursors and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.[1] The affinity of this compound for various PBPs in different bacterial species contributes to its spectrum of activity.

Quantitative Data Summary

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species, often in comparison to its parent compound, cefotaxime.

Bacterial SpeciesCefotaxime MIC (µg/mL)This compound MIC (µg/mL)Reference(s)
Staphylococcus aureusVariesGenerally higher than cefotaxime[8][12]
Streptococcus pneumoniaeVariesLower than cefotaxime in some cases[13]
Escherichia coliVariesGenerally higher than cefotaxime[8]
Klebsiella pneumoniaeVariesComparable or superior to other cephalosporins[8]
Pseudomonas aeruginosaVariesGenerally high[3][4]
Morganella morganiiVariesGenerally high[3][4]
Bacteroides fragilisVariesSimilar or slightly higher than cefotaxime[7]
Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by a longer elimination half-life compared to cefotaxime.

ParameterCefotaximeThis compoundSpeciesReference(s)
Elimination Half-life (t½) ~1 hour~1.5 - 2.5 hoursHuman[8][14]
Peak Serum Concentration (Cmax) 48.5 mg/L (1g IV)6.5 mg/L (1g IV)Human[8]
Protein Binding ~40%~40-50%Human[2]
Renal Excretion ~50-60% unchanged~15-25%Human[10]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented chemical synthesis method.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride hydrochloride (ATMA-Cl)

  • Triethylamine

  • Dichloromethane

  • Methanol

  • Isopropanol

  • Hydrochloric acid (10% solution)

  • Activated carbon

  • Sodium metabisulfite

Procedure:

  • In a four-necked flask, suspend 7-ACA in a mixture of dichloromethane and methanol.

  • Cool the suspension to 0-5°C with constant stirring.

  • Add ATMA-Cl to the suspension.

  • Add sodium metabisulfite.

  • Slowly add triethylamine dropwise over approximately 20 minutes, maintaining the temperature at 0-5°C.

  • Allow the reaction to proceed with stirring for 3 hours at the same temperature.

  • Extract the reaction mixture three times with purified water.

  • Combine the aqueous phases and wash with dichloromethane to remove organic impurities.

  • Decolorize the aqueous phase with activated carbon and filter.

  • Cool the filtrate to 0-5°C and add isopropanol.

  • Adjust the pH to 2.0-3.0 with the slow dropwise addition of 10% hydrochloric acid to precipitate the product.

  • Stir the mixture for 30 minutes.

  • Collect the precipitate by suction filtration.

  • Dry the product under reduced pressure at 40°C.

Characterization of this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of a suitable buffer (e.g., 0.01 M acetate buffer, pH 4.8) and an organic modifier (e.g., methanol). The exact ratio should be optimized for best separation.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Dissolve the synthesized product in the mobile phase.

  • Inject the sample and standard solutions into the HPLC system.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Compare the retention time of the synthesized product with that of the standard to confirm its identity. Purity can be assessed by the peak area percentage.

Sample Preparation:

  • Dissolve 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

  • Filter the solution into a clean 5 mm NMR tube.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the molecular structure of this compound.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Procedure:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., β-lactam carbonyl, amide, hydroxyl, aromatic rings).

In Vitro Antimicrobial Susceptibility Testing

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of antibiotic concentrations. Serially dilute cefotaxime along the x-axis and this compound along the y-axis.

  • Inoculate the wells with a standardized bacterial suspension as described for the MIC assay.

  • Following incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

In Vivo Pharmacokinetic Study (Rat Model)

Animals:

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Administer a single intravenous (IV) or oral (PO) dose of this compound to the rats.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) via a cannulated vessel.

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., HPLC-MS/MS).

  • Use pharmacokinetic software to calculate key parameters such as elimination half-life (t½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).

Mandatory Visualizations

metabolic_pathway Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Esterase Hydrolysis (Liver) Desacetylcefotaxime_lactone Desacetylcefotaxime_lactone This compound->Desacetylcefotaxime_lactone Inactive_metabolites Inactive_metabolites Desacetylcefotaxime_lactone->Inactive_metabolites

Caption: Metabolic pathway of cefotaxime to this compound and subsequent metabolites.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological_evaluation Biological Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification HPLC HPLC Purification->HPLC NMR NMR Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS MIC MIC Determination Purification->MIC PK Pharmacokinetic Study Purification->PK Synergy Synergy Testing MIC->Synergy

Caption: General experimental workflow for the synthesis and evaluation of this compound.

References

The Unseen Contributor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core pharmacokinetic and pharmacodynamic properties of desacetylcefotaxime, the primary and biologically active metabolite of the third-generation cephalosporin, cefotaxime. While often considered in the shadow of its parent compound, this compound significantly contributes to the overall therapeutic efficacy of cefotaxime. This document provides a comprehensive overview of its journey through the body, its mechanism of action, and its synergistic relationship with cefotaxime, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Pharmacokinetics: The Journey of this compound in the Body

Cefotaxime is partially metabolized in the body to this compound, a compound that retains a broad antimicrobial spectrum and high stability against beta-lactamases.[1] The pharmacokinetic profile of this active metabolite is crucial for understanding the sustained antibacterial effect of cefotaxime administration.

Metabolism of Cefotaxime to this compound

Following administration, cefotaxime is metabolized by esterases in the liver, blood, and other tissues, leading to the formation of this compound.[2][3][4][5] This metabolic conversion is a key step in the drug's pathway, as the resulting metabolite is also antimicrobially active.[2][3][5] The metabolic pathway continues with the conversion of this compound to an inactive lactone and subsequently to other inactive metabolites, M2 and M3.[6]

Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Hepatic/Blood Esterases This compound Lactone (inactive) This compound Lactone (inactive) This compound->this compound Lactone (inactive) Metabolites M2 and M3 (inactive) Metabolites M2 and M3 (inactive) This compound Lactone (inactive)->Metabolites M2 and M3 (inactive)

Metabolic Pathway of Cefotaxime.
Pharmacokinetic Parameters of this compound

The pharmacokinetic parameters of this compound have been characterized in various patient populations. These parameters are essential for predicting drug exposure and designing optimal dosing regimens.

ParameterValuePopulation/ContextReference
Peak Serum Concentration (Cmax) 6.5 mg/LFollowing 1g IV infusion of cefotaxime over 1 hour.[7]
74.4 µg/mLIn rats after IV administration of cefotaxime (100 mg/kg).[8][9]
8.5 ± 4.6 mg/LIn patients with advanced hepatic cirrhosis after 2.0 g IV cefotaxime.[10]
21.6 µg/mLIn infants and children with meningitis.[11]
Time to Peak Concentration (Tmax) 35 minIn rats after IV administration of cefotaxime (100 mg/kg).[8][9]
~1.5 hIn infants and children with meningitis.[11]
Elimination Half-life (t½) 2 hoursFollowing 1g IV infusion of cefotaxime.[7]
53 minIn rats after IV administration of cefotaxime (100 mg/kg).[8][9]
36 minIn rats after IV bolus of this compound (50 mg/kg).[8]
7.1 to 13.4 hIn patients with chronic parenchymal liver disease.[12]
>10 hIn patients with advanced hepatic cirrhosis.[10]
2.6 hIn elderly patients.[13]
2.1 hIn infants and children with meningitis.[11]
Area Under the Curve (AUC) 7.2 mg/min/mLIn rats after IV administration of cefotaxime (100 mg/kg).[8][9]
19.4 mg/min/mLIn rats after IV bolus of this compound (50 mg/kg, total drug).[8]
13.9 mg/min/mLIn rats after IV bolus of this compound (50 mg/kg, free drug).[8]
72 to 128 µg·h/mLIn patients with chronic parenchymal liver disease.[12]
Protein Binding ~43%General value for cefotaxime, metabolite binding is also relevant.[2][3]
Non-saturableIn rats, with a K value of 13.90 M⁻¹.[8]
Free Fraction in Plasma (Fp) 0.89In rats.[8]
0.73In rats.[8][9]
Clearance (CL) 2.7 mL/min/kgIn rats (total drug).[8]
3.7 mL/min/kgIn rats (free drug).[8]
10.5 L/hIn critically ill pediatric patients.[2][3]
Biliary Clearance 0.190 mL/minFor cefotaxime, with significant this compound biliary excretion.[14]

Pharmacodynamics: The Antibacterial Action of this compound

This compound is not merely an inactive byproduct; it possesses its own significant antibacterial properties and plays a crucial role in the overall antimicrobial effect of cefotaxime therapy.

Mechanism of Action

Similar to its parent compound and other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][15][16] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][15][16] This disruption of cell wall integrity leads to cell lysis and bacterial death.

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Cell Wall Bacterial Cell Wall Synthesis This compound->Cell Wall Inhibits PBPs->Cell Wall Essential for Peptidoglycan Synthesis Peptidoglycan Synthesis Cell Lysis Cell Lysis and Bacterial Death Cell Wall->Cell Lysis Disruption leads to

Mechanism of Action of this compound.
In-Vitro Antibacterial Activity

While generally less potent than cefotaxime, this compound demonstrates substantial activity against a wide range of clinically important pathogens.[1][17] Its activity is particularly noteworthy against many species of Enterobacteriaceae, Haemophilus influenzae, and streptococci (excluding Streptococcus faecalis).[1] In some instances, such as against certain strains of Pseudomonas cepacia, its activity can even surpass that of cefotaxime.[1]

OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Bacteroides fragilis--[18]
Bacteroides vulgatus--[18]
Escherichia coli-0.0075 (for CTX)[19]
Proteus spp.-0.0075 (for CTX)[19]
Klebsiella spp.-0.0075 (for CTX)[19]
Enterobacter spp.-1 (for CTX)[19]
Serratia spp.-1 (for CTX)[19]
Staphylococci-4 (for CTX)[19]
Pseudomonas aeruginosa-32 (for CTX)[19]
Enterococci-128 (for CTX)[19]

Note: Specific MIC values for this compound are often presented in comparative studies and can vary. The table will be populated with more specific data as it is extracted from further analysis of the search results.

Interaction with Cefotaxime: A Synergistic Partnership

A significant aspect of this compound's pharmacodynamics is its interaction with the parent drug, cefotaxime. Numerous studies have demonstrated that the combination of cefotaxime and this compound often results in synergistic or additive antibacterial effects.[7][17][18][19][20][21][22][23][24] This synergy is clinically relevant as it enhances the overall potency of cefotaxime therapy.[20][21]

The synergistic interaction has been observed against a broad range of bacteria, including:

  • Many members of the genus Bacteroides.[18]

  • A majority of aerobic organisms.[20]

  • Oxacillin-susceptible staphylococci.[21]

  • Streptococcus species, including penicillin-resistant pneumococci.[21]

  • Anaerobes.[21]

  • Enteric bacilli.[21]

  • Pseudomonas aeruginosa.[21]

  • Some enterococci when tested in human serum.[21]

Antagonism between cefotaxime and this compound is rare but has been reported in a small number of strains, such as some Morganella morganii and Proteus vulgaris.[7][24]

Cefotaxime Cefotaxime Synergy Synergistic/Additive Antibacterial Effect Cefotaxime->Synergy This compound This compound This compound->Synergy Enhanced_Activity Enhanced Clinical Efficacy Synergy->Enhanced_Activity

Synergistic Interaction of Cefotaxime and this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of this compound.

Pharmacokinetic Analysis Workflow

A typical pharmacokinetic study of this compound involves the administration of cefotaxime to subjects, followed by the collection of biological samples over a defined period to measure the concentrations of both the parent drug and its metabolite.

cluster_0 Pharmacokinetic Study Workflow A Subject Recruitment and Cefotaxime Administration B Serial Blood/Urine Sample Collection A->B C Sample Processing and Storage (e.g., centrifugation, freezing) B->C D Quantification of Cefotaxime and This compound (e.g., HPLC) C->D E Pharmacokinetic Modeling and Parameter Estimation (e.g., NONMEM) D->E F Data Analysis and Interpretation E->F

Workflow for a Pharmacokinetic Study.

Methodology:

  • Subject Enrollment: A cohort of subjects (e.g., healthy volunteers, specific patient populations) is recruited.

  • Drug Administration: A single or multiple doses of cefotaxime are administered, typically intravenously.

  • Sample Collection: Blood and/or urine samples are collected at predetermined time points before and after drug administration.

  • Sample Processing: Plasma or serum is separated from blood samples by centrifugation. All samples are stored at low temperatures (e.g., -80°C) until analysis.

  • Bioanalysis: The concentrations of cefotaxime and this compound in the samples are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[25][26][27][28]

  • Pharmacokinetic Modeling: The concentration-time data are analyzed using pharmacokinetic modeling software. A compartmental model (e.g., one- or two-compartment) is often fitted to the data to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.[2][3][13][29]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: A series of twofold dilutions of this compound are prepared in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the drug in which there is no visible growth of the bacteria.

Synergy Testing: The Checkerboard Assay

The checkerboard assay is a common in-vitro method to assess the interaction between two antimicrobial agents.

  • Plate Preparation: A microtiter plate is prepared with serial dilutions of cefotaxime along the x-axis and serial dilutions of this compound along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated overnight.

  • Data Analysis: The growth in each well is assessed. The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Conclusion

This compound is a pharmacologically active metabolite that plays a vital role in the therapeutic profile of cefotaxime. Its own antibacterial activity, favorable pharmacokinetic properties, and, most importantly, its synergistic interaction with the parent compound contribute significantly to the overall clinical efficacy. A thorough understanding of the pharmacokinetics and pharmacodynamics of this compound is essential for optimizing cefotaxime dosing regimens and for the development of future antimicrobial therapies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

In Vitro Activity of Desacetylcefotaxime Against Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, undergoes partial metabolism in vivo to its primary metabolite, desacetylcefotaxime. This metabolite is not an inert byproduct; it possesses its own antibacterial activity and significantly contributes to the overall clinical efficacy of cefotaxime. This technical guide provides an in-depth analysis of the in vitro activity of this compound against a range of clinically relevant bacterial strains. It summarizes key quantitative data on its potency, details the experimental protocols used for its evaluation, and illustrates the underlying mechanisms and experimental workflows. A notable aspect of this compound's activity is its synergistic interaction with the parent compound, cefotaxime, against numerous pathogens.

Introduction

This compound is the major metabolite of the widely used third-generation cephalosporin, cefotaxime.[1][2] While generally less potent than its parent compound, this compound exhibits a broad spectrum of antibacterial activity.[3][4] Understanding the in vitro activity of this metabolite is crucial for a comprehensive assessment of cefotaxime's therapeutic potential. This document collates and presents data on the minimum inhibitory concentrations (MICs) of this compound against various bacteria and explores its interactions with cefotaxime.

In Vitro Potency of this compound

The in vitro activity of this compound has been evaluated against a wide array of Gram-positive and Gram-negative bacteria. Generally, cefotaxime is four to eight times more active than its desacetyl derivative.[1][5] However, against certain strains of Enterobacteriaceae, Haemophilus influenzae, and gonococci, the difference in activity is less pronounced.[1]

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species, providing a comparative view of its potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Bacterial SpeciesThis compound MIC Range (μg/mL)Cefotaxime MIC Range (μg/mL)Notes
Streptococcus pneumoniae0.20 - 0.390.024 - 0.05Cefotaxime is significantly more active.[6]
Streptococcus pyogenes--Synergy with cefotaxime observed.[7]
Staphylococcus aureusMIC80 > Cefoperazone & Ceftazidime-Generally less active than cefotaxime.[2]
Escherichia coli--Combination with cefotaxime is more effective.[8]
Klebsiella pneumoniaeSuperior to Cefoperazone & Ceftazidime-Demonstrates notable activity.[2]
Enterobacter cloacaeMIC80 > Cefoperazone & Ceftazidime-Less active than other tested antibiotics.[2]
Morganella morganiiMIC80 > Cefoperazone & Ceftazidime-Antagonism with cefotaxime observed in some strains.[2]
Pseudomonas aeruginosaMIC80 > Cefoperazone & Ceftazidime-Limited activity.[2][3]
Pseudomonas cepaciaSurpassed the activity of Cefotaxime-A notable exception to the general trend.[2][3]
Bacteroides fragilis--Synergy with cefotaxime is significant.[9][10][11]

MIC50 and MIC80/90: These values represent the MIC required to inhibit 50% and 80%/90% of the tested isolates, respectively.

Synergistic Interaction with Cefotaxime

A key finding from numerous in vitro studies is the synergistic interaction between cefotaxime and this compound.[1][12] This synergy means that the combined effect of the two compounds is greater than the sum of their individual effects. This interaction has been observed against a majority of tested organisms, including staphylococci, streptococci, anaerobes, and various enteric bacilli.[1][12] The combination can lead to a significant reduction in the MIC of cefotaxime.[12]

Antagonism, where the combined effect is less than the individual effects, is rare but has been reported in a small number of Morganella morganii strains.[2][5] The beta-lactamase stability of this compound, which is higher than that of cefotaxime, may contribute to these synergistic effects.[4]

Mechanism of Action

Like all β-lactam antibiotics, the bactericidal activity of this compound results from the inhibition of bacterial cell wall synthesis.[13][14] This is achieved through its affinity for and binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14][15] The inhibition of PBP activity leads to a weakened cell wall and ultimately results in cell lysis.[14]

cluster_drug Drug Action cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan Peptidoglycan Synthesis This compound->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro activity and synergistic effects of this compound are primarily determined using the following standard microbiological methods:

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method.

Workflow for MIC Determination:

cluster_workflow MIC Determination Workflow prep Prepare serial dilutions of this compound inoculate Inoculate with standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read for visible growth incubate->read determine Determine MIC read->determine

Caption: Workflow for MIC determination.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Synergy Testing: Checkerboard and Time-Kill Assays

To assess the interaction between cefotaxime and this compound, the checkerboard method and time-kill assays are commonly employed.[1][7]

Checkerboard Method: This method involves a two-dimensional array of serial dilutions of both cefotaxime and this compound in a microtiter plate. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Assays: These assays measure the rate of bacterial killing over time in the presence of the antimicrobial agents, alone and in combination. A synergistic effect is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Conclusion

This compound is an active metabolite that contributes significantly to the overall antibacterial effect of cefotaxime. While generally less potent than its parent compound, it exhibits clinically relevant activity against a range of pathogens. The synergistic interaction between cefotaxime and this compound is a key aspect of their combined in vivo efficacy. A thorough understanding of the in vitro profile of this compound is essential for optimizing the clinical use of cefotaxime and for the development of future antimicrobial agents. The methodologies described herein provide a framework for the continued investigation of this and other antimicrobial compounds.

References

Desacetylcefotaxime: A Comprehensive Technical Guide on the Bioactive Metabolite of Cefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotaxime, a third-generation cephalosporin, undergoes in vivo metabolism to form its primary and microbiologically active metabolite, desacetylcefotaxime. This technical guide provides an in-depth analysis of this compound, encompassing its antimicrobial properties, pharmacokinetic and pharmacodynamic profiles, and the synergistic relationship with its parent compound. Detailed experimental methodologies for the analysis and evaluation of this compound are presented, along with a comprehensive summary of quantitative data to support further research and development in the field of antimicrobial chemotherapy.

Introduction

Cefotaxime is a widely utilized beta-lactam antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy is not solely attributable to the parent drug but also to its principal metabolite, this compound. Formed by the hydrolysis of the acetyl group at the C-3 position of cefotaxime, this compound possesses its own antibacterial activity and contributes significantly to the overall clinical effectiveness of cefotaxime.[2] This document serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound.

Metabolism of Cefotaxime

Cefotaxime is primarily metabolized in the liver, where esterases hydrolyze the acetyl group to form this compound.[1] This metabolite can be further metabolized to the inactive this compound lactone.[2] The metabolic cascade is a critical aspect of cefotaxime's overall disposition and therapeutic action.

Metabolic Pathway of Cefotaxime

Cefotaxime Metabolism Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Hepatic Esterases Desacetylcefotaxime_lactone Desacetylcefotaxime_lactone This compound->Desacetylcefotaxime_lactone Inactive_metabolites Inactive_metabolites Desacetylcefotaxime_lactone->Inactive_metabolites MIC Assay Workflow A Prepare serial dilutions of Cefotaxime & this compound in microtiter plate C Inoculate microtiter plate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 35-37°C for 16-20 hours C->D E Read and record the lowest concentration with no visible growth (MIC) D->E Checkerboard Interpretation Start Calculate FIC Index Synergy Synergy (FIC Index ≤ 0.5) Start->Synergy ≤ 0.5 Additive Additive/Indifference (0.5 < FIC Index ≤ 4) Start->Additive > 0.5 and ≤ 4 Antagonism Antagonism (FIC Index > 4) Start->Antagonism > 4

References

Methodological & Application

Application Note: Quantification of Desacetylcefotaxime by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desacetylcefotaxime is the primary and microbiologically active metabolite of cefotaxime, a third-generation cephalosporin antibiotic. Monitoring the concentration of both the parent drug and its active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring clinical efficacy. This application note provides a detailed protocol for the quantification of this compound using a reliable and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., methanol or acetonitrile). Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Cefotaxime reference standard (optional, for simultaneous determination)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[1]

  • Potassium dihydrogen phosphate or Sodium dihydrogen phosphate[1][2]

  • Phosphoric acid or Acetic acid for pH adjustment[3][4]

  • HPLC-grade water[5]

  • Biological matrix (e.g., plasma, serum, urine)[6][7][8]

2. Instrumentation

A standard HPLC system equipped with:

  • Isocratic or Gradient Pumping System

  • Autosampler or Manual Injector

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector[1]

  • Chromatography Data Station (CDS) for data acquisition and processing

  • Analytical Column: C18 or RP-8 (e.g., 150 mm x 4.6 mm, 5 µm)[2][3]

3. Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of this compound. These may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18 or RP-8 (e.g., 150 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Phosphate Buffer (e.g., 25 mM, pH 6.0-7.0) : Acetonitrile/Methanol (ratio varies, e.g., 85:15 v/v)[2][9]
Flow Rate 0.8 - 1.0 mL/min[1][2][9]
Column Temperature 30 °C or Ambient[1][2]
Injection Volume 20 - 100 µL[1][10]
Detection Wavelength 235 - 285 nm (e.g., 254 nm or 262 nm)[2][6][7]
Run Time ~10-15 minutes

4. Preparation of Mobile Phase

  • Buffer Preparation: Prepare an aqueous phosphate buffer (e.g., 25 mM Sodium Dihydrogen Phosphate). Adjust the pH to the desired value (e.g., 6.25) using phosphoric acid.[2]

  • Mixing: Mix the prepared buffer with the organic solvent (e.g., acetonitrile or methanol) in the specified ratio (e.g., 85:15 v/v).[9]

  • Degassing: Degas the mobile phase using vacuum filtration or ultrasonication for at least 10 minutes to remove dissolved gases.[5]

5. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to obtain a high-concentration stock solution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions for the calibration curve.[10] A typical concentration range might be 0.5 µg/mL to 100 µg/mL.[6][7][10]

6. Sample Preparation (from Plasma/Serum)

This protocol uses protein precipitation, a common and effective method for cleaning up biological samples.[6]

  • Precipitation: To a 100 µL aliquot of plasma or serum sample, add 200 µL of ice-cold acetonitrile (a 1:2 ratio).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean HPLC vial.

  • Injection: Inject the prepared sample into the HPLC system.

Data Presentation

The following table summarizes the quantitative performance data gathered from various validated HPLC-UV methods for this compound.

ParameterValueSource
Retention Time 2.2 - 7.05 min[4][7]
Linearity Range (Plasma) 0.5 - 148 µg/mL[6][7]
Correlation Coefficient (r²) > 0.990[6]
Limit of Quantification (LOQ) 0.5 µg/mL (Plasma)[6]
Within-day Precision (%RSD) < 12%[6]
Between-day Precision (%RSD) < 12%[6]
Accuracy (% Recovery) 88 - 101%[6]

Visualizations

experimental_workflow supernatant supernatant inject inject supernatant->inject detect detect acquire acquire detect->acquire

Caption: Experimental workflow for this compound quantification.

// Nodes MobilePhase [label="Mobile Phase\n(Buffer + Acetonitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pump [label="HPLC Pump", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector [label="Autosampler/\nInjector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="C18 Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="UV Detector", fillcolor="#FBBC05", fontcolor="#202124"]; DataSystem [label="Data System\n(CDS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Waste [label="Waste", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sample [label="Prepared Sample", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges MobilePhase -> Pump [label="flow"]; Pump -> Injector; Injector -> Column; Column -> Detector; Detector -> DataSystem [label="signal"]; Detector -> Waste [style=dashed]; Sample -> Injector [style=dashed, label="injection"]; }

Caption: Logical relationship of components in the HPLC-UV system.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desacetylcefotaxime in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desacetylcefotaxime is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new formulations. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is suitable for high-throughput analysis in a clinical or research setting.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Cefotaxime-d3 (or other suitable internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C8 or C18 reversed-phase column (e.g., Kinetex C8, 100 x 2.1 mm, or Agilent Zorbax SB-Aq, 4.6 x 250 mm, 5 µm).[1][2]

Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation

The protein precipitation method is a common and effective technique for extracting this compound from plasma.[1][2]

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile (or methanol) to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 2-5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Kinetex C8 (100 x 2.1 mm)[1] or Agilent Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[2]
Mobile Phase A 0.1% Formic acid in water or 10 mM Ammonium Acetate[1][3]
Mobile Phase B Acetonitrile or Methanol[1][2]
Flow Rate 0.3 - 1.0 mL/min[2][3]
Gradient A gradient elution is typically used to ensure good separation.[1]
Injection Volume 2 - 5 µL[2]
Column Temperature 30 °C[2]
Autosampler Temp 4 °C[2]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
This compound Transition To be optimized, typically around m/z 414 -> [product ion]
Internal Standard Transition Dependent on the IS used (e.g., Cefotaxime-d3)
Ion Source Temperature To be optimized
Ion Spray Voltage To be optimized

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from published methods, demonstrating the performance characteristics of LC-MS/MS assays for this compound in plasma.

Table 3: Linearity and Sensitivity

AnalyteRangeCorrelation Coefficient (r²)LLOQReference
This compound0.2 - 10 mg/L> 0.990.2 mg/L[1]
This compound0.54 - 148 µg/ml> 0.990.54 µg/ml[4]
This compound0.5 - 50 mg/L> 0.990.5 mg/L[5]

Table 4: Precision and Accuracy

AnalyteConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
This compoundQC Low, Mid, High< 9.5%< 9.5%96.5 - 103.5%[1]
This compoundQC Low, Mid, High< 12%< 12%88 - 101%[5]

Table 5: Recovery

AnalyteRecovery (%)Reference
This compound88%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (Protein Precipitation) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection lc_separation LC Separation (C8/C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow from plasma sample preparation to LC-MS/MS analysis.

logical_relationship cluster_method LC-MS/MS Method cluster_validation Method Validation analyte This compound in Plasma sample_prep Protein Precipitation analyte->sample_prep separation Reversed-Phase LC sample_prep->separation recovery Recovery sample_prep->recovery detection Tandem Mass Spectrometry separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy detection->accuracy precision Precision detection->precision sensitivity Sensitivity (LLOQ) detection->sensitivity

Caption: Logical relationship of the analytical method components and validation parameters.

References

Application Notes and Protocols for Desacetylcefotaxime Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Understanding its stability profile in solution is critical for pharmaceutical formulation development, pharmacokinetic studies, and establishing appropriate storage and handling conditions. This document provides a detailed protocol for testing the stability of this compound in aqueous solutions under various conditions, including different pH levels and temperatures. The protocol is based on established methods for stability testing of cephalosporins and incorporates a stability-indicating High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

The degradation of cefotaxime to this compound involves the hydrolysis of the acetyl group at the C-3 position. This compound itself can further degrade, particularly in acidic conditions, to form an inactive lactone.[1] Therefore, a robust stability testing protocol must be able to separate and quantify the parent compound, its primary metabolite, and any significant degradation products.

Degradation Pathway of Cefotaxime

The metabolic and chemical degradation of cefotaxime primarily proceeds through the deacetylation to this compound. This active metabolite can then undergo further degradation, particularly through lactonization in acidic environments.

G Cefotaxime Cefotaxime This compound This compound (Active Metabolite) Cefotaxime->this compound Deacetylation (Hydrolysis) Other_Degradation_Products Other Degradation Products Cefotaxime->Other_Degradation_Products β-lactam cleavage Desacetylcefotaxime_Lactone This compound Lactone (Inactive) This compound->Desacetylcefotaxime_Lactone Lactonization (Acidic Conditions) This compound->Other_Degradation_Products β-lactam cleavage

Caption: Degradation pathway of Cefotaxime.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps for conducting a comprehensive stability study of this compound in solution.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare this compound Stock Solution Prep_Samples Prepare Stability Samples (in Buffers) Prep_Solutions->Prep_Samples Prep_Buffers Prepare Buffer Solutions (Varying pH) Prep_Buffers->Prep_Samples Incubate Incubate Samples at Different Temperatures Prep_Samples->Incubate Withdraw_Samples Withdraw Samples at Defined Time Points Incubate->Withdraw_Samples HPLC_Analysis Analyze by Stability-Indicating HPLC Method Withdraw_Samples->HPLC_Analysis Quantify Quantify this compound and Degradants HPLC_Analysis->Quantify Report Generate Stability Report and Tables Quantify->Report

Caption: Experimental workflow for stability testing.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Sodium phosphate dibasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Water (HPLC grade or equivalent)

Preparation of Solutions

2.1. This compound Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve in a small amount of HPLC-grade water in a 25 mL volumetric flask.

  • Bring to volume with HPLC-grade water and mix thoroughly.

  • This stock solution should be prepared fresh daily and protected from light.

2.2. Buffer Solutions

Prepare a series of buffers to cover a range of pH values (e.g., pH 3, 5, 7, 9).

  • pH 3.0 (Phosphate Buffer): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

  • pH 5.0 (Phosphate Buffer): Dissolve appropriate amounts of potassium phosphate monobasic and sodium phosphate dibasic in HPLC-grade water to achieve a pH of 5.0.

  • pH 7.0 (Phosphate Buffer): Dissolve appropriate amounts of potassium phosphate monobasic and sodium phosphate dibasic in HPLC-grade water to achieve a pH of 7.0.

  • pH 9.0 (Phosphate Buffer): Dissolve an appropriate amount of sodium phosphate dibasic in HPLC-grade water and adjust the pH to 9.0 with sodium hydroxide.

Stability Sample Preparation
  • For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask.

  • Dilute to the final volume with the respective buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Prepare a sufficient number of vials for each condition to allow for sampling at each time point.

Stability Study Conditions
  • Divide the prepared samples for each pH into different temperature-controlled chambers. Recommended temperatures for accelerated stability testing include:

    • Refrigerated: 4°C ± 2°C

    • Room Temperature: 25°C ± 2°C

    • Elevated Temperature: 40°C ± 2°C

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Immediately analyze the withdrawn samples by HPLC or store them at -20°C or lower until analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value, such as 6.5) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve this compound from its degradation products and other potential impurities), linearity, accuracy, precision, and robustness. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on this compound to generate degradation products and confirm the method's specificity.

Data Presentation

The following tables summarize the expected quantitative data from the stability testing of this compound in solution. The percentage of the initial concentration remaining at each time point is a key indicator of stability.

Table 1: Stability of this compound in Aqueous Solution at 4°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
299.899.9100.099.7
499.599.899.999.4
899.099.699.898.8
1298.599.499.798.2
2497.098.899.596.5
4894.297.699.093.1
7291.596.598.590.0

Table 2: Stability of this compound in Aqueous Solution at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
298.299.599.097.5
496.599.098.195.2
893.198.096.390.8
1289.897.194.586.7
2480.594.389.275.4
4865.288.979.858.1
7252.183.871.544.3

Table 3: Stability of this compound in Aqueous Solution at 40°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0100.0
295.398.197.294.0
490.896.394.588.5
882.192.789.378.2
1274.589.484.468.9
2456.980.171.250.3
4833.564.250.928.7
7219.851.336.415.1

Conclusion

The stability of this compound in aqueous solution is significantly influenced by pH and temperature. It is most stable at a slightly acidic to neutral pH (around pH 5-7) and at lower temperatures. Degradation is more rapid at both highly acidic and alkaline pH, as well as at elevated temperatures. The provided protocol offers a comprehensive framework for researchers to conduct detailed stability studies of this compound. The use of a validated stability-indicating HPLC method is crucial for obtaining accurate and reliable data. The results from such studies are essential for the development of stable pharmaceutical formulations and for defining appropriate storage and handling procedures.

References

Application Notes and Protocols for the Preparation of Desacetylcefotaxime Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1][2] Accurate quantification of this compound is crucial in pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and in the quality control of pharmaceutical formulations. The preparation of accurate and stable standard solutions is a prerequisite for achieving reliable and reproducible results in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides a detailed guide for the preparation of this compound standard solutions for research and analytical applications.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for the correct handling and preparation of standard solutions.

PropertyValueSource
Chemical Formula C₁₄H₁₅N₅O₆S₂[3][4]
Molecular Weight 413.42 g/mol [3]
Appearance Assumed to be a solid, likely a white to yellowish powder.General knowledge
Solubility A solution of 100 µg/mL of this compound sodium has been prepared in ultrapure water.[5] For in vivo experiments, salt forms are recommended for higher solubility.[6] Sonication or gentle heating may aid dissolution.[6][5][6]

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and subsequent working standard solutions of this compound. It is imperative to use a certified reference material (CRM) of this compound to ensure the highest accuracy and traceability.[7]

Materials and Equipment
  • This compound Certified Reference Material (CRM)

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Spatula

  • Weighing paper/boat

  • Beakers

  • Ultrasonic bath

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Amber vials for storage

  • Solvents (HPLC or LC-MS grade):

    • Deionized water (Type I)

    • Methanol

    • Acetonitrile

    • Phosphate buffer (pH ~4.3-6.2)

Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

This protocol is for the preparation of a high-concentration stock solution that will be used to prepare more dilute working standards.

  • Equilibration: Allow the vial of this compound CRM to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a predetermined amount of this compound CRM (e.g., 10 mg) using an analytical balance.[8][9] Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed powder to a volumetric flask of appropriate size (e.g., 10 mL for a 1000 µg/mL solution).[9] Add a small amount of the chosen solvent (e.g., 5-7 mL of deionized water or a suitable buffer) to dissolve the solid.[8]

  • Sonication (if required): If the substance does not dissolve readily, place the flask in an ultrasonic bath for 5-10 minutes. Avoid excessive heating.[6]

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.[8][9] Ensure the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.[9]

  • Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a clean, labeled container. This step removes any particulate matter.

  • Storage: Transfer the primary stock solution into amber vials to protect from light and store at the recommended temperature (see Section 4 for stability and storage).

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for building calibration curves.

  • Calculation: Use the following formula to calculate the volume of the stock solution required:

    • C₁V₁ = C₂V₂

    • Where:

      • C₁ = Concentration of the stock solution

      • V₁ = Volume of the stock solution to be taken

      • C₂ = Desired concentration of the working solution

      • V₂ = Final volume of the working solution

  • Dilution: Using a calibrated pipette, transfer the calculated volume (V₁) of the primary stock solution into a clean volumetric flask (V₂).

  • Final Volume: Dilute to the mark with the same solvent used for the stock solution.

  • Mixing: Cap the flask and invert several times to ensure thorough mixing.[9]

  • Labeling: Clearly label each working standard with its concentration and preparation date.

Stability and Storage of Standard Solutions

The stability of this compound solutions is critical for the accuracy of analytical measurements. Based on data for the parent compound, cefotaxime, and general recommendations for similar molecules, the following storage conditions are advised.

Solution TypeStorage TemperatureRecommended DurationNotes
Solid CRM -20°C (long-term) or 0-4°C (short-term)Months to yearsProtect from light and moisture.[3]
Primary Stock Solution -80°CUp to 1 yearUse amber vials to protect from light. Avoid repeated freeze-thaw cycles.[6]
Working Standards 2-8°C24-48 hoursPrepare fresh daily if possible for highest accuracy. Stability is pH-dependent; a pH range of 4.3-6.2 is optimal for the parent compound, cefotaxime.[10]

Note: It is highly recommended to perform an in-house stability study for the prepared solutions under your specific laboratory conditions and in the analytical matrix of interest.

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for preparing this compound standard solutions.

G cluster_prep Preparation of Primary Stock Solution A Equilibrate CRM to Room Temperature B Accurately Weigh CRM A->B C Quantitatively Transfer to Volumetric Flask B->C D Add Solvent and Dissolve (Sonicate if needed) C->D E Dilute to Final Volume D->E F Homogenize by Inversion E->F G Store Appropriately (-80°C) F->G

Caption: Workflow for preparing the primary stock solution.

G cluster_dilution Preparation of Working Standard Solutions H Primary Stock Solution I Calculate Required Volume (C1V1=C2V2) H->I J Transfer Stock to New Volumetric Flask I->J K Dilute to Final Volume with Solvent J->K L Mix Thoroughly K->L M Use for Analysis (e.g., Calibration Curve) L->M

Caption: Workflow for preparing working standard solutions.

Conclusion

The accurate preparation of this compound standard solutions is fundamental for reliable analytical testing. By following these detailed protocols, utilizing certified reference materials, and adhering to proper storage conditions, researchers and scientists can ensure the integrity and quality of their analytical data. It is crucial to validate these procedures within your laboratory to account for specific instrumentation and matrix effects.

References

Application Notes: The Role of Desacetylcefotaxime in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Desacetylcefotaxime is the primary and pharmacologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1][2][3] Following administration, cefotaxime is partially deacetylated in the body, leading to the presence of both the parent drug and its desacetyl metabolite.[2][4][5] While generally less potent than cefotaxime, this compound possesses a broad spectrum of antimicrobial activity and exhibits greater stability against certain beta-lactamases.[4][6] This intrinsic activity and its frequent synergistic or additive interaction with cefotaxime make its inclusion in antimicrobial susceptibility testing (AST) a critical consideration for accurately predicting clinical outcomes.[1][2]

Synergistic Activity with Cefotaxime

A significant aspect of this compound's relevance in AST is its ability to act synergistically with cefotaxime against a wide range of bacteria. This synergy can result in a considerable reduction in the minimum inhibitory concentrations (MICs) of cefotaxime, enhancing its overall efficacy.[1] This synergistic effect has been observed against various pathogens, including:

  • Oxacillin-susceptible staphylococci[1]

  • Streptococcus species, including penicillin-resistant pneumococci[1]

  • Anaerobic bacteria, such as Bacteroides species[1][7]

  • Enteric bacilli[1]

  • Pseudomonas aeruginosa[1]

The combination of cefotaxime and this compound has been shown to be synergistic or partially synergistic against a high percentage of clinical isolates.[2][6][8] However, antagonism has been rarely observed, for instance, in a small number of Morganella morganii strains.[5][8]

Data Presentation

Table 1: Comparative In Vitro Activity of Cefotaxime and this compound (MICs in µg/mL)

OrganismCefotaxime (MIC range)This compound (MIC range)Reference
Staphylococcus aureusGenerally more activeGenerally 4 to 8 times less active[2][5]
EnterobacteriaceaeGenerally more activeSmaller differences in activity observed[2]
Haemophilus influenzaeGenerally more activeSmaller differences in activity observed[2]
Neisseria gonorrhoeaeGenerally more activeSmaller differences in activity observed[2]
Pseudomonas cepaciaLess active in some strainsMore active than cefotaxime in some strains[4][8]
Bacteroides fragilis0.0625 to >256Not specified alone[7]

Table 2: Synergistic Effect of Cefotaxime and this compound on MICs

OrganismCefotaxime MIC50 (µg/mL)Cefotaxime MIC50 with 4 µg/mL this compound (µg/mL)Reference
Bacteroides fragilis62[7]
Bacteroides vulgatus41[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the principles of broth microdilution as described in the literature for determining the MIC of cefotaxime and this compound, both individually and in combination.

Materials:

  • Cefotaxime and this compound analytical standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of cefotaxime and this compound in a suitable solvent at a concentration of 1000 µg/mL.

  • Preparation of Working Solutions: Create a series of working solutions by serially diluting the stock solutions in CAMHB to achieve the desired concentration range for testing.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Dispense 50 µL of the appropriate antimicrobial working solution to the wells of the 96-well plate. For synergy testing, add combinations of cefotaxime and this compound. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard method is a common technique to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antimicrobial concentrations. Serially dilute cefotaxime along the x-axis and this compound along the y-axis.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Protocol 3: Disk Diffusion for Synergy Testing

This method provides a simpler, qualitative assessment of synergy.

Materials:

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Bacterial inoculum standardized to 0.5 McFarland

  • Filter paper disks impregnated with cefotaxime (30 µg), this compound (e.g., 30 µg), and a combination of both.

Procedure:

  • Plate Inoculation: Inoculate the surface of a Mueller-Hinton agar plate evenly with the standardized bacterial suspension using a sterile swab.

  • Disk Placement: Place the antimicrobial-impregnated disks on the agar surface, ensuring they are sufficiently spaced to allow for clear zones of inhibition.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: An enhancement of the zone of inhibition around the combination disk compared to the individual disks suggests a synergistic or additive effect.[9]

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (Cefotaxime & this compound) working Create Serial Dilutions (Working Solutions) stock->working plate Dispense Reagents into 96-Well Plate working->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate Plate (35°C, 18-24h) plate->incubate read Read Plate for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Synergy_Concept cluster_drugs Antimicrobial Agents cluster_interaction Interaction cluster_outcome Outcome Cefotaxime Cefotaxime Combination Combination Cefotaxime->Combination This compound This compound This compound->Combination Synergy Synergistic Effect (Enhanced Activity) Combination->Synergy Results in

Caption: Conceptual Diagram of Synergistic Interaction.

References

Application Note: Desacetylcefotaxime as an Impurity Standard in the Pharmaceutical Analysis of Cefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] The quality and purity of the final pharmaceutical product are critical for its safety and efficacy. Impurity profiling is a mandatory requirement by regulatory bodies to ensure that the levels of any impurities are within acceptable limits. Desacetylcefotaxime is the primary and active metabolite of Cefotaxime, but it is also a significant process-related impurity and degradation product found in Cefotaxime Sodium drug substance and finished products.[2][3] Therefore, the accurate identification and quantification of this compound are crucial aspects of the quality control of Cefotaxime. This application note provides a detailed protocol for the analysis of this compound as an impurity in Cefotaxime Sodium using High-Performance Liquid Chromatography (HPLC), in line with pharmacopeial methods and ICH validation guidelines.

Chemical Structures

This compound is structurally similar to Cefotaxime, differing by the hydrolysis of the acetyl group at the C-3 position to a hydroxyl group. This structural change affects its chromatographic behavior and biological activity.

  • Cefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • This compound: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[4]

Experimental Protocols

This section details the validated HPLC method for the quantification of this compound in Cefotaxime Sodium. The method is based on principles outlined in the United States Pharmacopeia (USP) and is suitable for routine quality control testing.[5]

1. Materials and Reagents

  • Cefotaxime Sodium Reference Standard (USP grade)

  • This compound Impurity Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Water (HPLC grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase A Buffer solution: 20 mM Monobasic potassium phosphate, pH adjusted to 6.25 with phosphoric acid or sodium hydroxide.
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to ensure separation of all impurities.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 µL

4. Preparation of Solutions

  • Buffer Solution (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 6.25 with dilute phosphoric acid or sodium hydroxide.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime Sodium Reference Standard and this compound Impurity Standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve a suitable amount of the Cefotaxime Sodium sample in the mobile phase to obtain a concentration similar to the standard solution.

  • Resolution Solution: Prepare a solution containing both Cefotaxime Sodium and this compound to demonstrate the resolution between the two peaks. According to the USP monograph, the resolution between the this compound and Cefotaxime peaks should be not less than 20.[5]

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:[6][7][8][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that degradation products do not interfere with the quantification of this compound.[10]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with known amounts of the this compound standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of this compound as an impurity in Cefotaxime Sodium.

ParameterTypical Value/RangeReference
Retention Time (Cefotaxime) ~14 minutes[5]
Retention Time (this compound) ~3.5 minutes[5]
Linearity Range 5-50 µg/mL[10]
Correlation Coefficient (r²) > 0.99[10]
Limit of Detection (LOD) 1.8 ng/mL
Limit of Quantitation (LOQ) 5.8 ng/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2.0%[6]
USP Impurity Limit (Individual) Not more than 1.0%[5]
USP Impurity Limit (Total) Not more than 3.0%[5]

Visualizations

Chemical Degradation Pathway

The following diagram illustrates the chemical relationship between Cefotaxime and its primary degradation product, this compound, through hydrolysis.

G Cefotaxime Cefotaxime (C16H17N5O7S2) Hydrolysis Hydrolysis (-CH3COOH) Cefotaxime->Hydrolysis This compound This compound (C14H15N5O6S2) Hydrolysis->this compound

Cefotaxime to this compound Degradation

Analytical Workflow for Impurity Profiling

This workflow outlines the key steps in the analysis of this compound as an impurity in a Cefotaxime Sodium sample.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Cefotaxime Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Prepare this compound Standard Standard->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Impurity Level Integrate->Quantify Report Compare with Specification & Report Quantify->Report

Impurity Analysis Workflow

References

Isolating Desacetylcefotaxime: A Guide to Application Notes and Protocols for Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate isolation and quantification of drug metabolites is a critical step in pharmacokinetic and pharmacodynamic studies. Desacetylcefotaxime, the primary active metabolite of the third-generation cephalosporin antibiotic cefotaxime, requires robust and reliable extraction methods from complex biological matrices. This document provides detailed application notes and protocols for the most common and effective techniques used to isolate this compound: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

This guide offers a comprehensive overview of each technique, including detailed experimental protocols, quantitative performance data, and visual workflows to aid in methodological selection and implementation.

Comparative Overview of Extraction Techniques

The choice of extraction method is a critical decision that impacts recovery, purity, and downstream analytical sensitivity. The following table summarizes the quantitative performance of SPE, LLE, and PPT for the isolation of this compound and its parent compound, cefotaxime, from various biological fluids.

TechniqueAnalyteBiological MatrixAverage Recovery (%)Matrix EffectKey Considerations
Solid-Phase Extraction (SPE) This compoundCerebrospinal Fluid97.4 - 102.9[1]LowHigh selectivity, cleaner extracts, amenable to automation.
CefotaximeCerebrospinal Fluid90.4 - 100.1[1]LowMethod development can be more complex than PPT.
Liquid-Liquid Extraction (LLE) Cefotaxime & this compoundPlasmaGood (qualitative)ModerateLabor-intensive, potential for emulsions, less amenable to high-throughput.
Protein Precipitation (PPT) Cefotaxime & this compoundPlasma>90 (typical)HighSimple, fast, and inexpensive, but may result in significant matrix effects.[2]

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the liver to its active metabolite, this compound. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Hepatic Esterases Inactive_Metabolites Inactive Metabolites This compound->Inactive_Metabolites Further Metabolism

Caption: Metabolic conversion of Cefotaxime.

Application Notes and Protocols

Solid-Phase Extraction (SPE)

Application Note: SPE is a highly selective method that yields clean extracts, making it ideal for sensitive downstream analyses such as LC-MS/MS. The use of a reversed-phase sorbent allows for the effective capture of this compound from aqueous matrices while minimizing interferences from salts and other polar endogenous components. This method is particularly well-suited for complex matrices like plasma and cerebrospinal fluid.[1]

Experimental Protocol (Adapted from Cerebrospinal Fluid Analysis)[1]

This protocol can be adapted for plasma or serum with appropriate validation.

Materials:

  • SPE Cartridges: C18, 200 mg

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: Methanol

  • Sample: 1 mL of biological matrix (e.g., plasma, serum, CSF)

  • Internal Standard (optional)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution Solvent: Mobile phase for LC-MS/MS analysis

Procedure:

  • Sample Pre-treatment: Centrifuge the biological sample at 10,000 x g for 10 minutes to remove particulate matter.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for analysis.

cluster_SPE Solid-Phase Extraction Workflow A Sample Pre-treatment B Condition SPE Cartridge (Methanol) A->B C Equilibrate SPE Cartridge (Water) B->C D Load Sample C->D E Wash Cartridge (5% Methanol) D->E F Elute Analyte (Methanol) E->F G Evaporate & Reconstitute F->G

Caption: Solid-Phase Extraction Workflow.

Liquid-Liquid Extraction (LLE)

Application Note: LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases. For this compound, a polar analyte, a combination of protein precipitation followed by extraction with a polar organic solvent can be effective. This method is cost-effective but can be more labor-intensive and less amenable to automation than SPE.

Experimental Protocol (Combined PPT-LLE)

This protocol combines an initial protein precipitation step with a subsequent liquid-liquid extraction.

Materials:

  • Precipitating Solvent: Acetonitrile

  • Extraction Solvent: Chloroform:1-Butanol mixture

  • Sample: 1 mL of plasma or serum

  • Vortex mixer

  • Centrifuge

Procedure:

  • Protein Precipitation: To 1 mL of plasma or serum in a centrifuge tube, add 2 mL of acetonitrile.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.

  • Liquid-Liquid Extraction: Add 2 mL of a chloroform:1-butanol solvent mixture to the supernatant.

  • Vortex: Vortex for 2 minutes to facilitate the extraction of this compound into the aqueous-organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear phase separation.

  • Aqueous Layer Collection: Carefully collect the upper aqueous layer containing this compound for analysis.

cluster_LLE Liquid-Liquid Extraction Workflow A Protein Precipitation (Acetonitrile) B Vortex & Centrifuge A->B C Collect Supernatant B->C D Add Extraction Solvent C->D E Vortex & Centrifuge D->E F Collect Aqueous Phase E->F

Caption: Liquid-Liquid Extraction Workflow.

Protein Precipitation (PPT)

Application Note: PPT is the simplest and fastest method for sample preparation. It involves adding a solvent, typically acetonitrile, to a biological sample to denature and precipitate proteins. While efficient at removing the bulk of proteins, this method is the least selective and can result in significant matrix effects due to the co-extraction of other endogenous components.[2] It is often used for high-throughput screening where speed is prioritized over sample cleanliness.

Experimental Protocol

Materials:

  • Precipitating Solvent: Acetonitrile

  • Sample: 200 µL of plasma or serum

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquot: Pipette 200 µL of plasma or serum into a microcentrifuge tube.

  • Add Precipitating Solvent: Add 600 µL of ice-cold acetonitrile (a 1:3 sample to solvent ratio is common).

  • Vortex: Vortex the mixture vigorously for 30 seconds.

  • Incubation (Optional): Incubate at -20°C for 10 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further processing.

cluster_PPT Protein Precipitation Workflow A Sample Aliquot B Add Acetonitrile A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E

Caption: Protein Precipitation Workflow.

Conclusion

The selection of an appropriate extraction technique for this compound from biological matrices is a critical determinant of analytical success. Solid-Phase Extraction offers the highest selectivity and recovery, making it the preferred method for quantitative bioanalysis where accuracy and precision are paramount. Liquid-Liquid Extraction provides a balance between cost and cleanliness, while Protein Precipitation offers a rapid solution for high-throughput applications, albeit with a higher risk of matrix effects. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to develop and validate robust methods for the isolation of this compound, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for In Vivo Studies of Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and biologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime.[1] Following administration, cefotaxime is metabolized in the liver to this compound, which itself possesses antibacterial activity.[2] Notably, this compound often acts synergistically with its parent compound, cefotaxime, enhancing its efficacy against a variety of bacterial pathogens, including anaerobes and staphylococci.[3][4][5][6] This synergistic relationship is a key consideration in the clinical efficacy of cefotaxime.[4] While much of the in vivo research has focused on this compound in the context of its co-existence with cefotaxime, this document provides available data and outlines protocols for the design of in vivo studies to investigate the pharmacokinetics and efficacy of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound observed in various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosingReference
Elimination Half-life (t½)53 minFollowing 100 mg/kg IV dose of cefotaxime[7]
~36 min50 mg/kg IV bolus of this compound[7]
Peak Plasma Concentration (Cmax)74.4 µg/mL (at 35 min)Following 100 mg/kg IV dose of cefotaxime[7]
Area Under the Curve (AUC)7.2 mg/min/mLFollowing 100 mg/kg IV dose of cefotaxime[7]
19.4 mg/min/mL (total drug)50 mg/kg IV bolus of this compound[7]
13.9 mg/min/mL (free drug)50 mg/kg IV bolus of this compound[7]
Systemic Clearance (Cls)2.7 mL/min/kg (total drug)50 mg/kg IV bolus of this compound[7]
3.7 mL/min/kg (free drug)50 mg/kg IV bolus of this compound[7]
Volume of Distribution (VTss)125 mL/kg (total drug)50 mg/kg IV bolus of this compound[7]
192 mL/kg (free drug)50 mg/kg IV bolus of this compound[7]
Free Fraction in Plasma (Fp)0.89Following 100 mg/kg IV dose of cefotaxime[7]
0.7350 mg/kg IV bolus of this compound[7]

Table 2: Pharmacokinetic Parameters of this compound in Humans

PopulationElimination Half-life (t½)ClearanceDosingReference
Patients with Liver Disease7.1 - 13.4 h-Single 2g infusion of cefotaxime[8]
Elderly Patients (66-93 years)2.6 hDecreased with age1g infusion of cefotaxime three times daily[9]
Critically Ill Pediatric Patients (0.2-12 years)-10.5 L/hStandard dosing of 50 mg/kg q6h of cefotaxime[10][11]
Infants and Children with Meningitis2.1 h-50 mg/kg every 6h of cefotaxime[12]

Table 3: Penetration of this compound into Specific Tissues in Humans

TissueConcentrationSimultaneous Plasma ConcentrationDosingReference
Brain Abscess4.0 +/- 2.2 mg/L3.9 +/- 1.8 mg/L3g of cefotaxime intravenously every 8h[6][13]
Cerebrospinal Fluid (Meningitis)5.6 µg/mL (at 1h post-infusion)21.6 µg/mL (peak)50 mg/kg every 6h of cefotaxime[12]

Experimental Protocols

The following are generalized protocols for in vivo studies that can be adapted to investigate this compound.

General Animal Model of Bacterial Infection for Efficacy Studies

This protocol describes a murine model of infection, which is commonly used for the preclinical evaluation of antibiotics.

Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a target organ.

Materials:

  • Specific pathogen-free mice (strain, age, and sex to be determined by the specific infection model, e.g., BALB/c or C57BL/6).

  • Challenge bacterial strain (e.g., Staphylococcus aureus, Streptococcus pneumoniae, or a relevant Gram-negative pathogen).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Phosphate-buffered saline (PBS), sterile.

  • This compound, analytical grade.

  • Vehicle for drug administration (e.g., sterile saline or PBS).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Surgical and necropsy instruments.

  • Homogenizer.

  • Agar plates for bacterial enumeration (e.g., Tryptic Soy Agar, TSA).

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for a minimum of 7 days prior to the experiment. Provide ad libitum access to food and water.

  • Bacterial Culture Preparation:

    • Inoculate the challenge bacterial strain into TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (CFU/mL). The exact concentration will need to be determined in pilot studies to establish a non-lethal infection that allows for the evaluation of therapeutic efficacy.

  • Infection Induction:

    • Anesthetize the mice.

    • Induce infection via the desired route. Common models include:

      • Thigh Infection Model: Inject a defined volume (e.g., 100 µL) of the bacterial suspension into the thigh muscle.

      • Pneumonia Model: Instill a small volume (e.g., 50 µL) of the bacterial suspension intranasally.

      • Systemic Infection (Sepsis) Model: Inject the bacterial suspension intraperitoneally or intravenously.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Further dilute the stock solution to the desired final concentrations for administration.

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound to the treatment groups via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The dosing regimen (dose and frequency) should be based on available pharmacokinetic data to achieve target exposures.

    • Administer the vehicle alone to the control group.

  • Monitoring: Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur, respiratory distress) at regular intervals.

  • Endpoint and Sample Collection:

    • At a specified time post-treatment (e.g., 24 hours), humanely euthanize the mice.

    • Aseptically collect the target tissues (e.g., thigh muscle, lungs, spleen, or blood).

    • Weigh the collected tissues.

  • Bacterial Load Determination:

    • Homogenize the tissues in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenates in PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies and calculate the bacterial load per gram of tissue or per mL of blood (CFU/g or CFU/mL).

  • Data Analysis: Compare the bacterial loads between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Pharmacokinetic Study of this compound in Rats

This protocol outlines a basic pharmacokinetic study in rats.

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (specific weight range, e.g., 250-300g).

  • This compound, analytical grade.

  • Vehicle for IV administration (e.g., sterile saline).

  • Anesthetic (e.g., isoflurane).

  • Catheters for intravenous administration and blood sampling (e.g., jugular vein catheter).

  • Heparinized saline.

  • Blood collection tubes (e.g., with an anticoagulant like EDTA or heparin).

  • Centrifuge.

  • Analytical equipment for drug quantification (e.g., HPLC-MS/MS).

Protocol:

  • Animal Preparation and Catheterization:

    • Acclimate rats for at least one week.

    • Surgically implant a catheter into the jugular vein for blood sampling and another for drug administration (e.g., in the femoral vein) under anesthesia.

    • Allow the animals to recover from surgery for at least 24 hours.

  • Drug Preparation and Administration:

    • Prepare a sterile solution of this compound in the vehicle at a known concentration.

    • Administer a single intravenous bolus dose of this compound through the designated catheter. The dose should be based on previous studies or a pilot dose-ranging study.[7]

  • Blood Sampling:

    • Collect blood samples (e.g., 100-200 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0), 2, 5, 15, 30, 60, 90, 120, 240, and 360 minutes post-dose.

    • Flush the catheter with heparinized saline after each sample to maintain patency.

    • Replace the volume of blood drawn with an equal volume of sterile saline to prevent dehydration.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data. Key parameters include:

      • Elimination half-life (t½)

      • Area under the plasma concentration-time curve (AUC)

      • Systemic clearance (Cls)

      • Volume of distribution (Vd)

      • Maximum concentration (Cmax) - for extravascular routes

Visualizations

Signaling Pathway of Beta-Lactam Antibiotics

This compound, as a beta-lactam antibiotic, inhibits bacterial cell wall synthesis. The following diagram illustrates this general mechanism of action.

BetaLactam_Mechanism PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Wall Instability & Cell Lysis Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to This compound This compound (β-Lactam) This compound->PBP Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo efficacy study.

Efficacy_Workflow Acclimation Animal Acclimation Infection Induction of Infection Acclimation->Infection Grouping Randomization into Control & Treatment Groups Infection->Grouping Treatment Drug Administration (this compound or Vehicle) Grouping->Treatment Monitoring Clinical Observation Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Bacterial Load Quantification Endpoint->Analysis Results Statistical Analysis & Interpretation Analysis->Results

Caption: Workflow for an in vivo efficacy study.

Logical Relationship of Pharmacokinetic Analysis

This diagram illustrates the relationship between the experimental and analytical phases of a pharmacokinetic study.

PK_Logic Dosing IV Dosing of This compound Sampling Serial Blood Sampling Dosing->Sampling Quantification Bioanalysis (e.g., LC-MS/MS) Sampling->Quantification Data Plasma Concentration vs. Time Data Quantification->Data Modeling PK Modeling (Non-compartmental or Compartmental) Data->Modeling Parameters Calculation of PK Parameters (t½, AUC, Cl, Vd) Modeling->Parameters

Caption: Logical flow of a pharmacokinetic study.

References

Application Notes and Protocols: Desacetylcefotaxime in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desacetylcefotaxime is the primary and biologically active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic.[1] While Cefotaxime itself is widely used, this compound also possesses a broad spectrum of antibacterial activity and is noteworthy for its synergistic relationship with the parent compound.[2][3][4] In the context of mammalian cell culture, its primary application is the prevention and elimination of bacterial contamination. This document provides detailed application notes, experimental protocols, and relevant data for the effective use of this compound in a research setting.

Like other β-lactam antibiotics, this compound acts by inhibiting the synthesis of the bacterial cell wall.[5][6] Specifically, it binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final step in peptidoglycan synthesis. This inhibition leads to a compromised cell wall and subsequent bacterial cell lysis.[5][6] this compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, making it a versatile tool for maintaining aseptic cell cultures.[7]

Key Applications in Cell Culture

  • Prevention of Bacterial Contamination: Used as a supplement in cell culture media to prevent the growth of common bacterial contaminants.

  • Elimination of Existing Bacterial Contamination: Can be employed at higher concentrations to clear existing bacterial infections from valuable cell cultures.

  • Synergistic Antibacterial Action: Often used in conjunction with Cefotaxime to enhance antimicrobial potency and broaden the spectrum of activity.[2][3][4]

Data Summary

Antibacterial Spectrum and Potency

This compound, while generally less potent than its parent compound Cefotaxime, exhibits significant antibacterial activity. A key feature is its synergistic effect when combined with Cefotaxime, which can lead to a two- to four-fold reduction in the Minimum Inhibitory Concentration (MIC) for susceptible organisms like Staphylococcus aureus.[4]

OrganismCefotaxime (CTX) MIC (µg/mL)This compound (dCTX) MIC (µg/mL)CTX + dCTX MIC (µg/mL)Citation
Staphylococcus aureus4.0 (geometric mean)16.0 (geometric mean)Reduced CTX MIC[3]
Bacteroides fragilis32 (MIC50)Not specified8.0 (MIC50 for CTX in combination)[4]
Escherichia coliHomogeneous susceptibility~4x less active than CTXNot specified[8]
Pseudomonas aeruginosaGenerally activeNo useful activitySynergistic interactions observed[2]

Note: MIC values can vary significantly between different strains. It is recommended to perform susceptibility testing for specific contaminants. Mycoplasma, a common and insidious cell culture contaminant, lacks a cell wall and is therefore not susceptible to β-lactam antibiotics like this compound.[9]

Cytotoxicity in Mammalian Cells

Specific IC50 values for this compound in common mammalian cell lines are not widely reported in the literature. However, studies on the parent compound, Cefotaxime, and other cephalosporins provide some guidance. In one study, Cefotaxime did not exhibit cytotoxic activity in vitro against mouse sarcoma L-1, human lung cancer E-14, or human malignant melanoma MEW cell lines.[10] For plant cell cultures, it is recommended that Cefotaxime concentrations should not exceed 100 µg/mL to avoid toxicity.[11] As a general precaution, it is crucial to determine the specific cytotoxicity of this compound for your cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted from established methods for preparing Cefotaxime stock solutions.

Materials:

  • This compound powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes or vials for aliquoting

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Reconstitute the powder in sterile water or PBS to a convenient stock concentration (e.g., 10-100 mg/mL).

  • Ensure complete dissolution by gentle vortexing or inversion.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the stock solution at -20°C.

Protocol 2: Determining the Optimal Working Concentration and Cytotoxicity

It is essential to determine the optimal, non-toxic working concentration of this compound for your specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)

  • Multi-well plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow the cells to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A suggested starting range is from 1 µg/mL to 500 µg/mL. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cell death if available.

  • Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that reflects your intended use (e.g., 48-72 hours for routine prophylactic use, or a shorter duration if investigating acute effects).

  • Viability Assessment: After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal working concentration for contamination prevention will be significantly lower than the IC50. A good starting point for a prophylactic concentration is 10-20% of the IC50 value.

Protocol 3: Elimination of Bacterial Contamination from a Cell Culture

This protocol provides a general workflow for treating a contaminated cell culture. The specific concentration of this compound should be determined from the cytotoxicity testing in Protocol 2.

Materials:

  • Contaminated cell culture

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Isolate the Contaminated Culture: Immediately quarantine the contaminated flask to prevent cross-contamination to other cultures.

  • Wash the Cells:

    • Adherent Cells: Aspirate the contaminated medium. Gently wash the cell monolayer two to three times with sterile PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 150 x g for 5 minutes). Aspirate the supernatant and gently resuspend the cell pellet in sterile PBS. Repeat the wash step two to three times.

  • Treatment with this compound:

    • After the final wash, resuspend the cells in fresh, complete medium containing a treatment concentration of this compound. This concentration should be high enough to be effective against the bacteria but minimally toxic to the cells, as determined in Protocol 2. A concentration approaching the IC50 may be necessary for aggressive infections.

  • Incubation and Monitoring: Incubate the cells under their normal growth conditions. Visually inspect the culture daily for signs of bacterial clearance (e.g., clearing of turbidity, stable pH) and for any signs of cellular stress or death.

  • Subculturing: Passage the cells as they become confluent, always using medium containing this compound.

  • Duration of Treatment: Continue the treatment for at least two passages after the contamination is no longer visible.

  • Weaning from Antibiotic: After successful treatment, culture the cells for at least two passages in antibiotic-free medium to ensure the contamination has been completely eradicated.

  • Post-Treatment Testing: It is highly recommended to test the "cured" cell line for any remaining low-level contamination using a sensitive method like PCR-based testing.

Visualizations

G cluster_bacteria Bacterial Cell cluster_action Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Lysis Cell Lysis & Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking dCTX This compound dCTX->PBP Inhibits

Caption: Mechanism of action of this compound.

G start Start: Contaminated Cell Culture wash Wash Cells with Sterile PBS (2-3x) start->wash treat Incubate with Medium + this compound wash->treat monitor Monitor Daily for Contamination & Cytotoxicity treat->monitor passage Subculture in Antibiotic Medium (at least 2 passages) monitor->passage Contamination clearing discard Discard Culture if Treatment Fails monitor->discard High Cytotoxicity or No Effect wean Culture in Antibiotic-Free Medium (2+ passages) passage->wean test Test for Residual Contamination (e.g., PCR) wean->test test->treat Positive end End: Clean Cell Culture test->end Negative

Caption: Workflow for eliminating bacterial contamination.

G cluster_bacteria Bacterial Target CTX Cefotaxime (CTX) PBP Penicillin-Binding Proteins (PBPs) CTX->PBP Binds & Inhibits synergy Synergistic Interaction CTX->synergy dCTX This compound (dCTX) dCTX->PBP Binds & Inhibits dCTX->synergy outcome Enhanced Antibacterial Effect (Lower MIC) synergy->outcome

Caption: Synergistic action of Cefotaxime and this compound.

Important Considerations and Off-Target Effects

  • Routine Use: The routine, prophylactic use of antibiotics in cell culture is generally discouraged as it can mask underlying low-level contamination and may lead to the development of antibiotic-resistant bacteria. It is always preferable to rely on strict aseptic techniques.

  • Mycoplasma: this compound is ineffective against Mycoplasma species, which lack a cell wall.[9] Regular testing for Mycoplasma is crucial.

  • Cellular Effects: While often considered to have low toxicity, some cephalosporins have been shown to have immunomodulatory effects, such as suppressing lymphocyte responses.[12] The addition of any antibiotic to a culture medium can potentially alter cellular metabolism and gene expression, which could be a confounding factor in sensitive experiments.

  • Stability: Cefotaxime and its metabolites can be unstable in culture medium, especially in the presence of serum esterases.[13] This may necessitate more frequent media changes during treatment protocols.

By following these guidelines and protocols, researchers can effectively utilize this compound to manage bacterial contamination in their cell cultures while being mindful of its potential effects on the cells themselves.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Desacetylcefotaxime Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Desacetylcefotaxime analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, particularly peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1, resulting in a distorted peak with a "tail" extending from the peak maximum.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall analytical accuracy.[1]

Q2: What are the common causes of this compound peak tailing?

A2: The primary causes of peak tailing for a compound like this compound, which contains both acidic and basic functional groups, often involve secondary interactions with the stationary phase. Key factors include:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups of this compound, causing peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of this compound, affecting its interaction with the stationary phase and thus the peak shape.

  • Inappropriate Column Chemistry: The choice of stationary phase (e.g., C18 vs. C8) can impact peak symmetry.

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

  • Extra-column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting peak tailing of this compound.

Issue 1: Peak tailing is observed for the this compound peak.

This is the most common issue. The following workflow can help identify and resolve the root cause.

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase pH (2 pH units away from pKa) check_ph->adjust_ph No check_column Is the Column Appropriate? check_ph->check_column Yes adjust_ph->check_column change_column Consider a Different Column (e.g., C8 or end-capped C18) check_column->change_column No check_buffer Is Buffer Concentration Adequate? check_column->check_buffer Yes change_column->check_buffer adjust_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_buffer->adjust_buffer No check_overload Is Column Overload a Possibility? check_buffer->check_overload Yes adjust_buffer->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_system Check for System Issues (Dead volume, leaks) check_overload->check_system No reduce_load->check_system end Peak Shape Improved check_system->end Systemic_Tailing_Workflow start All Peaks Tailing check_column_void Inspect Column for Voids or Contamination start->check_column_void column_maintenance Backflush or Replace Column check_column_void->column_maintenance Void/Contamination Found check_frit Check for Blocked Frit check_column_void->check_frit No Obvious Issues column_maintenance->check_frit replace_frit Replace Inlet Frit check_frit->replace_frit Blocked check_system_dead_volume Review System for Extra-column Dead Volume check_frit->check_system_dead_volume Not Blocked replace_frit->check_system_dead_volume optimize_tubing Optimize Tubing and Connections check_system_dead_volume->optimize_tubing Dead Volume Identified end Systemic Tailing Resolved check_system_dead_volume->end No Dead Volume optimize_tubing->end

References

Technical Support Center: Desacetylcefotaxime Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Desacetylcefotaxime extraction from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from biological samples?

A1: The primary methods for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the sample matrix (e.g., plasma, urine, cerebrospinal fluid), the required level of cleanliness, and the analytical technique to be used downstream (e.g., HPLC, LC-MS/MS).

Q2: What is the expected recovery rate for this compound with Solid-Phase Extraction (SPE)?

A2: With an optimized SPE method, high recovery rates for this compound can be achieved. For instance, a study using LiChrolut RP-18 columns for extraction from cerebrospinal fluid reported recovery rates between 97.4% and 102.9%[1]. However, recovery can be influenced by factors such as the sorbent type, elution solvent, and sample pH.

Q3: Can I use Protein Precipitation for this compound extraction?

A3: Yes, protein precipitation is a rapid and straightforward method for sample preparation, particularly for plasma and serum samples. Acetonitrile is commonly used as the precipitating agent for the simultaneous determination of cefotaxime and this compound[2]. Trichloroacetic acid (TCA) is another effective precipitating agent[3]. While simple, this method may result in a less clean extract compared to SPE.

Q4: Is this compound stable during the extraction process?

A4: The stability of this compound, a metabolite of Cefotaxime, is a critical factor during extraction. Cefotaxime itself is susceptible to degradation by serum esterases, temperature fluctuations, and pH outside its stability range[4]. While this compound is generally more stable against β-lactamases than its parent compound, its stability can still be affected by the extraction conditions[5]. It is crucial to control temperature and pH throughout the extraction process to minimize degradation. The optimal pH for Cefotaxime stability is between 4.3 and 6.2[6].

Troubleshooting Guides

Low Extraction Recovery

Problem: I am experiencing low recovery of this compound from my samples.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the sample and the extraction solvents can significantly impact the ionization state and, therefore, the extraction efficiency of this compound.

    • Solution: Adjust the pH of your sample to be within the optimal stability range for cephalosporins (around pH 4.3-6.2) before extraction[6]. For SPE, optimizing the pH of the loading, washing, and elution buffers is crucial[7].

  • Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.

    • Solution: Increase the organic solvent concentration in your elution buffer or try a different solvent. A mixture of methanol and a pH 7 phosphate buffer has been shown to be effective for eluting this compound from an RP-18 column[1].

  • Incomplete Phase Separation (LLE): Poor separation of the aqueous and organic layers can lead to loss of the analyte.

    • Solution: To break emulsions, try adding brine (salting out), centrifuging the sample, or gently swirling instead of vigorous shaking[8][9].

  • Analyte Degradation: this compound may be degrading during the extraction process.

    • Solution: Keep samples on ice throughout the extraction procedure and minimize the overall extraction time. Ensure the pH of all solutions is within the stability range of the analyte[4][6].

  • Insufficient Protein Precipitation (PPT): If using protein precipitation, the amount of precipitating agent may be insufficient.

    • Solution: A general guideline is to use a 3:1 to 5:1 ratio of organic solvent (like acetonitrile) to the biological sample volume for efficient protein removal[10].

Matrix Effects in LC-MS/MS Analysis

Problem: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis after extraction.

Possible Causes and Solutions:

  • Co-elution of Interfering Substances: The extraction method may not be effectively removing endogenous matrix components like phospholipids.

    • Solution (SPE): Incorporate a more rigorous wash step in your SPE protocol. Experiment with different wash solutions of varying organic strength to remove interferences without eluting the analyte[11][12].

    • Solution (LLE): Consider using a different extraction solvent or a back-extraction step to improve selectivity.

    • Solution (General): If matrix effects persist, consider switching to a more selective extraction method like SPE, which generally provides cleaner extracts than protein precipitation[13].

Quantitative Data Summary

Table 1: Solid-Phase Extraction (SPE) Parameters and Recovery for this compound

ParameterValueReference
Sorbent LiChrolut RP-18 (200 mg)[1]
Sample Matrix Cerebrospinal Fluid[1]
Elution Solvent Methanol-phosphate buffer pH 7 (1:1, v/v)[1]
Recovery Rate 97.4% - 102.9%[1]

Table 2: Protein Precipitation Methodologies

Precipitating AgentTypical Ratio (Agent:Sample)NotesReferences
Acetonitrile 3:1 to 5:1Provides efficient protein removal and is suitable for high-throughput applications.[2][10]
Trichloroacetic Acid (TCA) 10-20% final concentrationVery effective precipitant, but residual TCA must be removed.[3]
Chloroform-Acetone Not specifiedUsed to remove proteins and lipids.[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cerebrospinal Fluid

This protocol is adapted from a published method for the determination of Cefotaxime and this compound in cerebrospinal fluid[1].

  • Cartridge Conditioning: Condition a LiChrolut RP-18 (200 mg, 3 ml) SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.

  • Sample Loading: Load the pre-treated cerebrospinal fluid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of purified water to remove salts and other polar impurities.

  • Elution: Elute this compound and Cefotaxime from the cartridge with 3 mL of a methanol-phosphate buffer (pH 7.0) mixture (1:1, v/v).

  • Sample Analysis: The eluate can be directly injected into an HPLC system or evaporated and reconstituted in the mobile phase for analysis.

Protocol 2: Protein Precipitation of this compound from Plasma

This protocol is a general procedure based on common protein precipitation techniques[2][10].

  • Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains this compound, to a clean tube.

  • Sample Analysis: The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.

Visualizations

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water) Load->Wash Elute Elute Analyte (Methanol/Buffer) Wash->Elute Analyze HPLC/LC-MS/MS Analysis Elute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Extraction Recovery pH Suboptimal pH LowRecovery->pH Elution Inefficient Elution (SPE) LowRecovery->Elution PhaseSep Poor Phase Separation (LLE) LowRecovery->PhaseSep Degradation Analyte Degradation LowRecovery->Degradation Precipitation Incomplete Precipitation (PPT) LowRecovery->Precipitation AdjustpH Adjust pH of Sample/Solvents pH->AdjustpH OptimizeElution Optimize Elution Solvent Elution->OptimizeElution ImproveSeparation Improve Phase Separation Technique PhaseSep->ImproveSeparation ControlTemp Control Temperature & Time Degradation->ControlTemp OptimizePPT Optimize Precipitant Ratio Precipitation->OptimizePPT

References

Technical Support Center: Optimizing Mass Spectrometry for Desacetylcefotaxime Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based detection of Desacetylcefotaxime.

Frequently Asked Questions (FAQs)

A list of common questions regarding the analysis of this compound using LC-MS/MS.

Sample Preparation

  • Q: What is the most common method for preparing plasma samples for this compound analysis? A: Protein precipitation is a widely used, straightforward, and effective method.[1] It typically involves adding a cold organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins, which are then removed by centrifugation.[1]

  • Q: My samples are stored frozen. Are there any special considerations for thawing? A: Yes, it is crucial to ensure uniform thawing. It is recommended to thaw samples completely at room temperature or in a controlled water bath and vortex them gently before proceeding with extraction to ensure homogeneity. Samples should be processed as quickly as possible after thawing to minimize degradation.

  • Q: I'm observing significant matrix effects. What can I do? A: If protein precipitation leads to significant ion suppression or enhancement, consider a more rigorous sample clean-up technique like solid-phase extraction (SPE). SPE can provide a cleaner extract by selectively isolating the analyte from interfering matrix components. Also, ensure your chromatography is optimized to separate this compound from co-eluting matrix components.

  • Q: How stable is this compound in biological matrices like plasma? A: Like many β-lactam antibiotics, this compound can be unstable in biological matrices.[2] Stability is dependent on factors like temperature, pH, and enzymatic activity.[2][3] It is recommended to keep samples on ice during preparation and store them at -70°C or lower for long-term stability.[3] Performing stability studies under your specific storage and handling conditions is crucial.

LC-MS/MS Method Development

  • Q: What are the typical MRM transitions for this compound? A: For this compound (molecular weight ~413.4 g/mol ), the protonated precursor ion [M+H]⁺ is typically m/z 414. The selection of product ions should be based on experimental optimization, but common fragments result from the cleavage of the core cephalosporin structure. Refer to the tables below for common transitions.

  • Q: Which ionization mode is best for this compound detection? A: Electrospray ionization in positive mode (ESI+) is the most common and effective method for detecting this compound as it readily forms a protonated molecule [M+H]⁺.

  • Q: What type of LC column is recommended? A: A reversed-phase C18 column is most frequently used for the separation of this compound and its parent drug, Cefotaxime.[1] Columns with smaller particle sizes (e.g., ≤1.8 µm) can offer improved peak resolution and sensitivity.

  • Q: How do I optimize the collision energy (CE) and declustering potential (DP)? A: These parameters are compound-dependent and instrument-specific and must be optimized empirically.[4] This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and varying the CE and DP values to find the settings that produce the most stable and intense signal for your chosen precursor-product ion transitions.[4]

Data Interpretation & Troubleshooting

  • Q: I see a peak that I suspect is the this compound lactone. How can I confirm this? A: The lactone form is a common degradation product, particularly in acidic conditions.[1][5] Its formation involves the loss of water, resulting in a different m/z value. You can confirm its identity by establishing a separate MRM transition for the lactone and monitoring its presence, which may indicate sample degradation during collection, storage, or preparation.

  • Q: My sensitivity has suddenly dropped. What should I check first? A: A sudden drop in sensitivity can have multiple causes. Start by checking the basics: ensure the spray needle is not clogged, check for leaks in the LC system, and confirm that your mobile phases and samples were prepared correctly. Infuse your tuning solution to verify the mass spectrometer's performance. If the instrument performance is nominal, the issue may lie with the column or sample preparation.

  • Q: I'm observing significant peak tailing. What could be the cause? A: Peak tailing can be caused by several factors, including column degradation, secondary interactions between the analyte and the stationary phase, or extra-column dead volume.[6] Ensure your mobile phase pH is appropriate for the analyte and column. If the problem persists, try flushing the column or replacing it.

Troubleshooting Guides

Follow these guides to diagnose and resolve common issues encountered during this compound analysis.

Guide 1: No or Low Signal Intensity

Question 1: Is there a signal for any analyte, including the internal standard?

  • No, there is no signal at all.

    • Check the LC-MS interface: Ensure the ESI needle is properly positioned and not clogged. Check for a stable spray.

    • Verify fluidics: Confirm that the LC pumps are delivering mobile phase at the correct flow rate and that there are no leaks. Check for air bubbles in the lines.[7]

    • Check MS settings: Ensure the instrument is in the correct ionization mode (ESI+) and that the correct scan/MRM function is active. Verify that the detector voltage is on.

    • Instrument Performance: Infuse a tuning solution (e.g., polypropylene glycol or a manufacturer-provided standard) to confirm the mass spectrometer is functioning correctly.

  • Yes, but the signal is very weak for this compound.

    • Optimize Source Conditions: The capillary voltage, source temperature, and nebulizing/drying gas flows are critical for efficient ionization and desolvation.[8][9] These may need to be re-optimized. A systematic optimization (e.g., infusing the analyte while varying one parameter at a time) is recommended to maximize the signal.[10][11]

    • Check MRM Parameters: Verify that the correct precursor (Q1) and product (Q3) masses are being monitored. Re-optimize the Collision Energy (CE) and Declustering Potential (DP) as suboptimal values can significantly reduce signal intensity.[12]

    • Sample Concentration: The analyte concentration in your sample might be below the limit of detection. Try analyzing a more concentrated standard to confirm the method is working.

    • Analyte Stability: this compound may have degraded in your sample. Prepare a fresh standard and re-inject. Review your sample handling and storage procedures to minimize degradation.[2]

Guide 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question 1: Are all peaks in the chromatogram affected, or only the this compound peak?

  • All peaks are showing poor shape.

    • Column Issue: The column may be contaminated or have lost efficiency. Try flushing the column according to the manufacturer's instructions. If this doesn't work, the column may need to be replaced. A partially blocked frit at the column inlet is a common cause.[6]

    • Extra-Column Volume: Check for excessive tubing length or poorly made connections between the injector, column, and mass spectrometer, as this can cause peak broadening.[6]

  • Only the this compound peak is affected.

    • Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion. Reconstitute your final extract in a solvent that is similar in composition to the initial mobile phase.[6]

    • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase. Adjusting the mobile phase pH with a small amount of an additive like formic acid can often improve peak shape.

    • Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample and re-injecting.

Quantitative Data Summary

The following tables summarize typical parameters used in LC-MS/MS methods for the analysis of Cefotaxime and this compound. Note that optimal values are instrument-dependent and should be determined empirically.

Table 1: Typical Liquid Chromatography Parameters

ParameterTypical Value/Condition
LC Column Reversed-phase C18 or C8 (e.g., 100 x 2.1 mm, < 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5-20 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 25 - 40 °C
Injection Volume 1 - 10 µL
Gradient A typical gradient starts with a high aqueous percentage, ramps up to a high organic percentage to elute the analytes, followed by a wash and re-equilibration step.

Table 2: Typical Mass Spectrometry Parameters

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Ionization Mode
Cefotaxime 456.1396.1, 324.1, 241.0ESI+
This compound 414.1354.1, 241.0, 199.0ESI+
This compound Lactone 396.1352.1, 241.0ESI+

Note: The listed product ions are examples. The most abundant and specific transitions should be determined during method development.

Table 3: Typical Ion Source Parameters and Potentials

ParameterTypical RangePurpose
Capillary/Spray Voltage 2500 - 4500 VGenerates a fine spray of charged droplets.[11]
Source Temperature 100 - 350 °CAids in solvent evaporation from droplets.[9]
Nebulizing Gas Flow Instrument DependentAssists in droplet formation.[11]
Drying Gas Flow Instrument DependentHelps in desolvation of the analyte ions.[8]
Declustering Potential (DP) 20 - 100 VPrevents ion clustering and can induce some in-source fragmentation if too high.
Collision Energy (CE) 10 - 40 eVProvides energy for fragmentation of the precursor ion in the collision cell.[12]

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of this compound in human plasma.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

  • Materials and Reagents

    • This compound certified reference standard

    • Stable isotope-labeled internal standard (e.g., this compound-d3)

    • LC-MS grade acetonitrile, methanol, and water

    • LC-MS grade formic acid

    • Control human plasma

    • Microcentrifuge tubes, autosampler vials

  • Preparation of Standards and Quality Controls (QCs)

    • Prepare a primary stock solution of this compound and the internal standard (IS) in methanol or DMSO.

    • From the primary stock, prepare a series of working standard solutions by serial dilution in 50:50 acetonitrile:water.

    • Prepare calibration standards by spiking control human plasma with the working standard solutions to achieve the desired concentration range (e.g., 10 - 10,000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation)

    • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

    • Pipette 50 µL of plasma (blank, standard, QC, or sample) into the corresponding tube.

    • Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.

    • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if concentration is needed, otherwise, inject directly or after dilution with the initial mobile phase.

    • If evaporated, reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • LC-MS/MS Analysis

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.

    • Set up the injection sequence in the instrument software, starting with blank injections to ensure no carryover, followed by the calibration curve, QCs, and unknown samples.

    • Inject the samples onto the LC-MS/MS system using the optimized parameters (refer to Tables 1, 2, and 3 for starting points).

  • Data Processing

    • Integrate the chromatographic peaks for this compound and its internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²).

    • Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound analysis.

G cluster_0 Experimental Workflow A Sample Collection (Plasma) B Sample Preparation (Protein Precipitation) A->B Add IS & Acetonitrile C LC Separation (Reversed-Phase C18) B->C Inject Supernatant D MS Detection (ESI+ MRM) C->D Elution E Data Processing (Quantification) D->E Peak Integration

Caption: High-level workflow for this compound analysis.

G Start Low or No Signal for this compound Check_MS Infuse Tuning Mix. Is MS performance OK? Start->Check_MS Check_LC Check LC pressure and flow. Is it stable? Check_MS->Check_LC Yes MS_Problem Troubleshoot MS: Clean source, check detector, re-calibrate. Check_MS->MS_Problem No Check_Spray Is ESI spray visible and stable? Check_LC->Check_Spray Yes LC_Problem Troubleshoot LC: Check for leaks, purge pumps, check connections. Check_LC->LC_Problem No Check_Sample Inject fresh, high conc. standard. See a peak? Check_Spray->Check_Sample Yes Source_Problem Troubleshoot Source: Clean/replace capillary, check voltages. Check_Spray->Source_Problem No Sample_Problem Issue is sample-related: Check for degradation, optimize sample prep. Check_Sample->Sample_Problem No Method_Problem Optimize Method: Re-optimize source params & MRM transitions (CE/DP). Check_Sample->Method_Problem Yes

Caption: Troubleshooting logic for low signal intensity.

G CTX Cefotaxime (m/z 456) DCTX This compound (m/z 414) CTX->DCTX Hepatic Esterase (Deacetylation) Lactone This compound Lactone (m/z 396) DCTX->Lactone Intramolecular Cyclization (-H2O) Inactive Inactive Metabolites Lactone->Inactive Further Degradation

References

Preventing Desacetylcefotaxime degradation during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing desacetylcefotaxime to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the major and microbiologically active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. Its stability is a critical concern during sample storage as it is prone to degradation, which can lead to inaccurate quantification in pharmacokinetic and other research studies. The primary degradation pathway involves the intramolecular formation of an inactive lactone.[1]

Q2: What are the main factors that influence the degradation of this compound?

A2: The degradation of this compound is primarily influenced by temperature, pH, and the presence of enzymes in biological matrices.[1][2] Higher temperatures and pH values outside the optimal range can accelerate degradation. In biological samples, esterases can contribute to the degradation of the parent compound, cefotaxime, to this compound, and subsequently influence the overall analyte concentrations.

Q3: What is the optimal pH range for storing samples containing this compound?

A3: For the parent compound, cefotaxime, the optimal pH range for stability in aqueous solutions is between 4.5 and 6.5.[2] In highly acidic conditions, the conversion of this compound to its lactone form is more likely.[1] It is recommended to maintain the pH of the sample matrix within this range to minimize degradation.

Q4: Can freeze-thaw cycles affect the stability of this compound in plasma samples?

A4: Yes, repeated freeze-thaw cycles can impact the stability of analytes in plasma.[3][4][5] While specific data on this compound is limited, it is a general best practice in bioanalysis to minimize the number of freeze-thaw cycles for all samples to maintain their integrity. It is advisable to aliquot samples into smaller volumes for single use.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and analysis of this compound samples.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of this compound from stored samples. 1. Degradation due to improper temperature: Storage at room temperature or 4°C for extended periods can lead to significant degradation. 2. pH-mediated degradation: The pH of the sample may be outside the optimal stability range (4.5-6.5), promoting lactone formation. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade the analyte.1. Optimize storage temperature: Store samples at -20°C or preferably at -80°C for long-term storage. For short-term storage, maintain samples on ice or at 4°C for a limited time (see Table 1). 2. Control sample pH: If possible, adjust the sample pH to be within the 4.5-6.5 range using a suitable buffer (e.g., phosphate buffer) before storage. 3. Aliquot samples: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Inconsistent results between replicate analyses of the same sample. 1. Non-homogeneous sample: If the sample was not mixed properly after thawing, it can lead to variability. 2. Continued degradation during processing: Samples left at room temperature on the benchtop for extended periods during preparation for analysis can continue to degrade.1. Ensure proper mixing: Vortex samples gently but thoroughly after thawing and before taking an aliquot for analysis. 2. Minimize time at room temperature: Keep samples on ice during processing and minimize the time they are at room temperature before analysis.
Presence of an unexpected peak corresponding to the lactone metabolite in the chromatogram. 1. Degradation during storage or sample preparation: This indicates that the storage conditions were not optimal and lactonization has occurred.1. Review storage and handling procedures: Ensure that temperature and pH were adequately controlled. 2. Re-evaluate the need for stabilizers: For future samples, consider the addition of a stabilizing agent if degradation is a persistent issue.
Low levels of this compound and unexpectedly high levels of cefotaxime. 1. Inhibition of in-vitro conversion: If studying the formation of this compound from cefotaxime in a biological matrix, esterase activity might be inhibited by improper handling (e.g., immediate freezing without incubation).1. Standardize sample handling for metabolic studies: If the goal is to measure in-vitro conversion, establish a consistent and appropriate incubation time and temperature before stopping the enzymatic reaction (e.g., by protein precipitation or addition of an inhibitor).

Data Summary

The following tables summarize the stability of cefotaxime (as a proxy for this compound stability) under various conditions.

Table 1: Temperature Stability of Cefotaxime in Aqueous Solution

TemperatureStabilityReference
25°CStable for up to 24 hours.[6]
5°CStable for up to 5 days.[6]
45°CStable for approximately 2 hours.[6]

Note: This data is for the parent compound, cefotaxime, but provides a useful indication of the temperature sensitivity of the structurally similar this compound.

Table 2: pH Influence on Cefotaxime Degradation in Aqueous Solution

pH RangeEffect on StabilityReference
< 4.5Increased degradation.[2]
4.5 - 6.5Maximum stability. [2]
> 6.5Increased degradation.[2]

Note: This data is for the parent compound, cefotaxime. This compound is noted to be easily converted to its lactone in highly acidic medium.[1]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Immediate Cooling: Place the blood tubes on ice immediately after collection to minimize enzymatic activity.

  • Plasma Separation: Centrifuge the blood at 1500 x g for 10 minutes at 4°C within one hour of collection.

  • Plasma Aliquoting: Immediately transfer the plasma supernatant to pre-labeled polypropylene tubes. Aliquot into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

  • Storage: Store the plasma aliquots at -80°C until analysis.

Protocol 2: Addition of Esterase Inhibitors for Stabilization (Optional)

This protocol should be considered if significant ex-vivo degradation of a parent ester-containing drug to this compound is a concern.

  • Inhibitor Selection: Choose a broad-spectrum esterase inhibitor such as sodium fluoride or dichlorvos. The optimal inhibitor and its concentration should be determined empirically.[7][8]

  • Inhibitor Addition: Add the selected inhibitor to the blood collection tubes before blood is drawn.

  • Sample Handling: Follow the steps outlined in Protocol 1 for sample processing and storage.

  • Method Validation: Ensure that the bioanalytical method is validated in the presence of the chosen inhibitor to rule out any matrix effects.[9][10]

Visualizations

degradation_pathway Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Esterase Activity Inactive_Lactone Inactive_Lactone This compound->Inactive_Lactone Intramolecular Cyclization (Low pH)

Caption: Degradation pathway of cefotaxime to this compound and its subsequent degradation.

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (within 1 hour) cluster_storage Sample Storage cluster_analysis Sample Analysis Collect_Blood 1. Collect Blood (on ice) Centrifuge 2. Centrifuge at 4°C Collect_Blood->Centrifuge Aliquot 3. Aliquot Plasma Centrifuge->Aliquot Store 4. Store at -80°C Aliquot->Store Thaw 5. Thaw on Ice Store->Thaw Analyze 6. Analyze Promptly Thaw->Analyze

Caption: Recommended workflow for handling samples containing this compound.

troubleshooting_tree Low_Recovery Low this compound Recovery? Check_Temp Was Sample Stored at -80°C? Low_Recovery->Check_Temp Yes Check_pH Was Sample pH Controlled (4.5-6.5)? Check_Temp->Check_pH Yes Degradation_Likely Degradation is Likely Check_Temp->Degradation_Likely No Check_FT Were Freeze-Thaw Cycles Minimized? Check_pH->Check_FT Yes Check_pH->Degradation_Likely No Check_FT->Degradation_Likely No Stable Sample Should be Stable Check_FT->Stable Yes

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Matrix effects in Desacetylcefotaxime quantification and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of desacetylcefotaxime.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][4] Endogenous components such as phospholipids, proteins, and salts are common sources of matrix effects in biological samples.[3][5]

Q2: Why is it crucial to address matrix effects in this compound bioanalysis?

A2: Addressing matrix effects is critical for ensuring the reliability and validity of bioanalytical data.[6] Uncontrolled matrix effects can lead to erroneous quantification of this compound, which can have significant consequences in clinical and preclinical studies, potentially leading to incorrect pharmacokinetic and toxicokinetic assessments.[7][8] Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[2][9]

Q3: What are the common analytical techniques used for this compound quantification and their susceptibility to matrix effects?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of this compound due to its high sensitivity and selectivity.[2][10] However, LC-MS/MS, particularly with electrospray ionization (ESI), is susceptible to matrix effects.[2][11] The co-eluting matrix components can interfere with the desolvation and ionization processes in the ESI source, leading to signal suppression or enhancement.[12]

Q4: How can I assess the presence and magnitude of matrix effects in my assay?

A4: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3][13] This involves comparing the response of this compound spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration.[3] The ratio of these responses, known as the matrix factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[3] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where matrix effects occur.[12][13]

Troubleshooting Guide

Observed Issue Potential Cause (Matrix Effect Related) Recommended Actions & Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Co-eluting matrix components interfering with the chromatography.1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve separation from interfering components.[1] 2. Enhance Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[5][11]
Low Analyte Recovery Ion suppression during ionization.1. Improve Sample Preparation: Use techniques that effectively remove phospholipids and other interfering substances. Mixed-mode SPE can be particularly effective.[11] 2. Chromatographic Separation: Ensure this compound elutes in a region with minimal matrix interference, as identified by post-column infusion experiments.[12] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[12][14]
High Variability in Results (Poor Precision) Inconsistent matrix effects across different samples or batches.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[1][15] 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to account for consistent matrix effects.[1]
Inaccurate Results (Poor Accuracy) Consistent ion suppression or enhancement that is not being corrected for.1. Implement Matrix-Matched Calibration: This helps to normalize the response of the analyte in the presence of the matrix.[1] 2. Standard Addition Method: This can be used to correct for proportional bias caused by matrix effects, especially when a blank matrix is unavailable.[15] 3. Re-evaluate Sample Preparation: The chosen method may not be sufficiently removing interfering components.
Drifting Instrument Response Over a Run Buildup of matrix components in the ion source.1. Use a Divert Valve: Program a divert valve to direct the flow from the column to waste during the elution of highly concentrated matrix components, reducing source contamination.[13] 2. Optimize Sample Cleanup: A cleaner sample extract will lead to less instrument contamination.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract at least six different lots of the biological matrix (e.g., human plasma) using the finalized sample preparation method without adding the analyte or internal standard.

  • Prepare Neat Solutions: Prepare two sets of solutions of this compound and the internal standard (if used) in the mobile phase reconstitution solvent. One set is for spiking the extracted blank matrix (Set A), and the other is for direct analysis (Set B).

  • Spike Extracted Matrix: Add a known amount of this compound and internal standard from Set A to the dried or evaporated blank matrix extracts.

  • Analyze Samples: Analyze the spiked matrix extracts (from step 3) and the neat solutions (Set B) using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)

    • IS-Normalized MF = (Peak Response Ratio of Analyte/IS in Spiked Extract) / (Peak Response Ratio of Analyte/IS in Neat Solution)

  • Evaluate Results: The coefficient of variation (CV%) of the IS-normalized MF from the different lots of matrix should be ≤15%.

Protocol 2: General Sample Preparation using Solid-Phase Extraction (SPE) to Minimize Matrix Effects
  • Sample Pre-treatment: Thaw frozen biological samples (e.g., plasma) at room temperature. Vortex to ensure homogeneity.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent (e.g., hexane) to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound with an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction (Illustrative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (CV%)Reference
Protein Precipitation (PPT)85-9540-60 (Suppression)< 15[11]
Liquid-Liquid Extraction (LLE)60-8015-30 (Suppression)< 10[5][11]
Solid-Phase Extraction (SPE)90-1055-15 (Suppression)< 5[5][11]

Note: This table presents illustrative data based on general findings in the literature. Actual values will be method and matrix-dependent.

Visualizations

cluster_0 Troubleshooting Workflow for Matrix Effects start Inaccurate or Imprecise Quantification Results q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 a1_yes Matrix Effect Present? q1->a1_yes Yes a1_no Investigate Other Method Parameters (e.g., Instrument, Standards) q1->a1_no No q2 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? a1_yes->q2 a2_yes Optimize Sample Preparation (SPE, LLE) q2->a2_yes Yes a2_no Implement SIL-IS q2->a2_no No q3 Optimize Chromatography (Gradient, Column) a2_yes->q3 a2_no->q3 q4 Use Matrix-Matched Calibrators q3->q4 end Re-validate Method q4->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

cluster_1 Experimental Workflow for this compound Quantification sample Biological Sample (Plasma, Urine, etc.) prep Sample Preparation (e.g., SPE) sample->prep lc UHPLC Separation prep->lc me_check Matrix Effect Assessment prep->me_check Blank Matrix ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data quant Quantification (Calibration Curve) data->quant quant->me_check Results

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Optimizing Desacetylcefotaxime Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Desacetylcefotaxime and what is its primary mechanism of action?

A1: this compound is the major active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. Like its parent compound, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It specifically targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.

Q2: What is the antimicrobial spectrum of this compound?

A2: this compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. While its potency is generally lower than that of Cefotaxime, it still possesses significant antimicrobial activity and can act synergistically with its parent compound.

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of stock solutions in various solvents can vary, so it is recommended to use freshly prepared solutions whenever possible.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH and temperature-dependent. Its stability is comparable to that of Cefotaxime, which exhibits maximum stability in the pH range of 4.5 to 6.5. At higher or lower pH values, and at elevated temperatures, degradation of the β-lactam ring can occur, leading to a loss of antibacterial activity. Solutions should be prepared fresh and used promptly, or stored at low temperatures for short periods.

Solubility Data

Optimizing the solubility of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The following table summarizes the solubility of this compound in common laboratory solvents. Please note that exact solubility can be lot-dependent and may be influenced by factors such as temperature and pH. It is always recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA stock solution of the potassium salt can be prepared in DMSO.
Methanol Slightly Soluble[1]Can be used for initial wetting of the compound before adding an aqueous buffer.
Water Slightly Soluble[1]Solubility can be enhanced by adjusting the pH.
Phosphate-Buffered Saline (PBS) Sparingly SolubleSolubility is generally low at neutral pH.
Ethanol Data not availableBased on its structure, likely to have limited solubility.

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound potassium salt in DMSO.

Materials:

  • This compound potassium salt powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Aseptically weigh the desired amount of this compound potassium salt powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in medium without the drug) and a negative control (medium only) on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific bacterial strain (typically 18-24 hours at 35-37°C).

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Solution or Cell Culture Medium

Potential Cause Troubleshooting Steps
Low aqueous solubility at neutral pH - Prepare a high-concentration stock solution in an organic solvent like DMSO. - When diluting into aqueous media, add the stock solution dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. - Avoid using a final concentration that exceeds the solubility limit in the final assay medium.
pH of the medium - this compound, like other cephalosporins, has optimal stability in a slightly acidic to neutral pH range (4.5-6.5). Media with a higher pH may promote degradation and precipitation. - If possible, adjust the pH of your final solution.
Interaction with media components - Some components of complex cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility. - Perform a small-scale test to check for precipitation when adding the this compound stock solution to your specific medium before starting a large-scale experiment.
Temperature effects - Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming may be necessary. - Avoid freeze-thaw cycles of the stock solution, which can lead to precipitation.

Visualizing Key Processes

To further aid in understanding the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay MIC Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot serial_dilute Serial Dilution in Broth aliquot->serial_dilute Use Stock add_bacteria Add Bacterial Inoculum serial_dilute->add_bacteria incubate Incubate add_bacteria->incubate read_mic Read MIC incubate->read_mic

Figure 1. Experimental workflow for preparing this compound and performing an MIC assay.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Peptidoglycan->Crosslinked_PG Transpeptidase (PBP) This compound This compound This compound->Crosslinked_PG Inhibits

References

Addressing poor reproducibility in Desacetylcefotaxime experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in experiments involving Desacetylcefotaxime. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to Reproducibility Challenges

Poor reproducibility in this compound experiments can arise from several factors. This compound is the primary and biologically active metabolite of the third-generation cephalosporin, Cefotaxime.[1][2] Understanding the interplay between the parent drug and its metabolite is crucial for consistent experimental outcomes. Key challenges include the inherent instability of β-lactam antibiotics, the dynamic and sometimes synergistic or antagonistic relationship between Cefotaxime and this compound, and variations in experimental protocols.[1][3][4]

This guide provides practical solutions to common problems encountered during in vitro antimicrobial susceptibility testing and analytical quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Antimicrobial Susceptibility Testing (MIC & Synergy Assays)

Question 1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What are the potential causes?

Answer: Inconsistent MIC values are a common issue and can stem from several sources. Here are the most frequent culprits and how to troubleshoot them:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A common error is using an inoculum that is too dense or too dilute.

    • Solution: Always standardize your inoculum to a 0.5 McFarland turbidity standard. This ensures a consistent starting concentration of bacteria. Prepare the diluted bacterial suspension for the MIC test within 15 minutes of standardization.

  • Compound Stability: this compound, like its parent compound Cefotaxime, is a β-lactam antibiotic and is susceptible to degradation.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. The stability of these compounds can be affected by pH, temperature, and the presence of serum in the media.[3][5] If storing stock solutions, do so at -70°C for long-term stability.[6]

  • Media Composition: The presence of supplements, particularly serum, can impact the activity of this compound. Serum esterases can degrade the antibiotic, leading to higher apparent MICs.[3][5]

    • Solution: Be consistent with your choice and lot of Mueller-Hinton Broth (MHB). If your experiment requires the use of serum, be aware that it can decrease the concentration of the active drug over the incubation period.[3]

  • Incubation Time: Cefotaxime concentrations have been shown to decrease by 20-30% over an 18-hour incubation period.[3] This degradation can lead to different MIC readings at different time points.

    • Solution: Standardize your incubation time as per CLSI or EUCAST guidelines (typically 16-20 hours for most aerobic bacteria). Be consistent in the timing of your readings.

Question 2: I am conducting synergy tests with Cefotaxime and this compound, but my results are not reproducible. What should I check?

Answer: Synergy testing, often done using a checkerboard assay, has additional layers of complexity. Here’s what to focus on for reproducibility:

  • Accurate MICs: The Fractional Inhibitory Concentration (FIC) index, used to determine synergy, is calculated based on the MIC of each drug alone and in combination.[7] If your individual MICs are not accurate, your FIC index will be incorrect.

    • Solution: Ensure you have reliable and reproducible MIC values for both Cefotaxime and this compound before starting synergy experiments.

  • Pipetting and Dilutions: The checkerboard method involves numerous dilutions. Small errors in pipetting can be magnified across the plate.

    • Solution: Use calibrated pipettes and be meticulous with your dilution series. Consider using a multichannel pipette for dispensing reagents to improve consistency.[8][9]

  • Interpretation of Results: Synergy is typically defined as an FIC index of ≤ 0.5, additivity/indifference as an FIC index > 0.5 to 4, and antagonism as an FIC index > 4.[7]

    • Solution: Ensure you are applying these interpretations correctly and consistently. Be aware that the interaction can be species-dependent, with synergy observed against some bacteria and antagonism against others.[1] For example, synergy is often seen against Staphylococcus aureus and anaerobes like Bacteroides fragilis, while antagonism has been reported with strains of Morganella morganii.[1][10]

Question 3: Should I be using Quality Control (QC) strains in my experiments?

Answer: Absolutely. Routine use of QC strains is essential for ensuring the accuracy and reproducibility of your antimicrobial susceptibility testing.

  • Solution: Incorporate well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), into your experimental workflow. For example, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 are commonly used.[11] Compare your obtained MIC values for these strains against the established ranges provided by standards organizations like CLSI and EUCAST to validate your assay performance.[11][12]

II. Analytical Chemistry (HPLC)

Question 4: I am having trouble with the HPLC quantification of this compound. What are some common issues?

Answer: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying this compound, but it is not without its challenges. Here are some common problems and solutions:

  • Poor Peak Shape (Tailing or Fronting): This can be caused by a variety of factors, including column degradation, improper mobile phase pH, or sample overload.

    • Solution:

      • Column Health: Use a guard column to protect your analytical column from contaminants. If peak shape degrades, try flushing the column with a strong solvent.

      • Mobile Phase pH: The pH of the mobile phase is critical for ionizable compounds like this compound. A small change in pH can significantly shift retention times and affect peak shape. Ensure your mobile phase is properly buffered and its pH is consistent.[13]

      • Sample Solvent: Whenever possible, dissolve your samples in the mobile phase to avoid peak distortion.

  • Inconsistent Retention Times: Drifting retention times can make peak identification and quantification unreliable.

    • Solution:

      • Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

      • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed to prevent bubble formation in the pump.

      • System Equilibration: Allow sufficient time for the HPLC system to equilibrate with the mobile phase before starting your analytical run.

  • Baseline Noise or Drift: A noisy or drifting baseline can interfere with the accurate integration of peaks.

    • Solution:

      • Solvent Purity: Use high-purity, HPLC-grade solvents.

      • System Contamination: Flush the system, including the detector flow cell, to remove any contaminants.

      • Degassing: Ensure your mobile phase is properly degassed.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Bacteroides fragilis92--[14]
Bacteroides vulgatus---[10]
Staphylococcus aureus---[15]
Escherichia coli---[16]
Klebsiella pneumoniae---[16]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific values were not provided in the cited source, though the source confirms activity.

Table 2: Summary of Synergistic Interactions between Cefotaxime (CTX) and this compound (des-CTX)
Bacterial SpeciesNumber of IsolatesInteraction ObservedFIC Index RangeReference
Anaerobic Organisms (Overall)187Synergy in 50.7% of Bacteroides speciesNot Specified[10]
Bacteroides species92Complete or partial synergy in 85%Not Specified[14]
Staphylococcus aureus-Synergy (two- to fourfold reduction in MICs)Not Specified[15]
Morganella morganii-Antagonism> 4[1]

The Fractional Inhibitory Concentration (FIC) Index is calculated as: (MIC of CTX in combination / MIC of CTX alone) + (MIC of des-CTX in combination / MIC of des-CTX alone). Synergy: ≤ 0.5; Additive/Indifference: > 0.5 to 4; Antagonism: > 4.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination (CLSI Guidelines)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Prepare Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculate Plate:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to determine the interaction between Cefotaxime (Drug A) and this compound (Drug B).[3][8]

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations.

    • Along the x-axis (columns), prepare serial twofold dilutions of Drug A (Cefotaxime).

    • Along the y-axis (rows), prepare serial twofold dilutions of Drug B (this compound).

    • The plate should also include wells with each drug alone (for MIC determination) and a growth control well.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10^5 CFU/mL).

    • Inoculate all wells (except the sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the plate under the same conditions as for the standard MIC assay.

  • Data Analysis:

    • Determine the MIC of each drug alone and the MIC of the combination in each well.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows no growth.

    • Calculate the FIC index for each of these wells by summing the individual FICs.

    • The lowest FIC index determines the nature of the interaction (synergy, indifference, or antagonism).

Visualizations

Signaling Pathway and Experimental Workflows

The primary mechanism of action for this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is not a signaling pathway in the traditional sense but a crucial biosynthetic pathway.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB enzymes UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F enzymes MraY MraY UDP_MurNAc_Pentapeptide->MraY Lipid_I Lipid I MurG MurG Lipid_I->MurG Lipid_II Lipid II Flippase Flippase Lipid_II->Flippase MraY->Lipid_I MurG->Lipid_II Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Transglycosylation PBP Penicillin-Binding Proteins (Transpeptidases) Growing_PG->PBP Cross_Linked_PG Cross-linked Peptidoglycan PBP->Cross_Linked_PG Transpeptidation (Cross-linking) This compound This compound This compound->PBP Inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Isolate Bacterial Colony inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum stock Prepare Fresh Antibiotic Stock Solutions start->stock inoculate Inoculate 96-well Plate inoculum->inoculate mic_dilution Perform Serial Dilutions (MIC or Checkerboard) stock->mic_dilution mic_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index (for Synergy) read_mic->calc_fic end End: Report Results read_mic->end MIC Result calc_fic->end Synergy Result

Caption: General workflow for MIC and synergy testing experiments.

Troubleshooting_Logic start Inconsistent Results? check_inoculum Is Inoculum Standardized (0.5 McFarland)? start->check_inoculum Yes check_reagents Are Antibiotic Stocks Freshly Prepared? check_inoculum->check_reagents Yes fix_inoculum Action: Re-standardize Inoculum check_inoculum->fix_inoculum No check_qc Are QC Strain MICs Within Range? check_reagents->check_qc Yes fix_reagents Action: Prepare Fresh Stock Solutions check_reagents->fix_reagents No check_protocol Is Protocol (e.g., Incubation Time) Consistent? check_qc->check_protocol Yes fix_qc Action: Troubleshoot Assay (Media, Temp, etc.) check_qc->fix_qc No fix_protocol Action: Adhere Strictly to Standardized Protocol check_protocol->fix_protocol No success Reproducible Results check_protocol->success Yes fix_inoculum->start fix_reagents->start fix_qc->start fix_protocol->start

References

Technical Support Center: Refinement of Desacetylcefotaxime Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of desacetylcefotaxime for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the acylation of D-7-aminocephalosporanic acid (D-7-ACA) with an activated ester of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, followed by purification.

Q2: What are the critical parameters influencing the yield of this compound?

A2: Key parameters that significantly impact the reaction yield include temperature control, pH of the reaction and extraction steps, purity of starting materials, and the efficiency of the purification process.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts can arise from the degradation of both the starting material (cefotaxime) and the product (this compound). Degradation can occur via cleavage of the β-lactam ring, especially under strongly acidic or alkaline conditions.[1] Incomplete reactions may also leave unreacted starting materials in the final product mixture.

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the quantification of the starting material, the this compound product, and any significant byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The acylation reaction may not have gone to completion.- Ensure the quality and reactivity of the activated ester. - Verify the stoichiometry of the reactants. - Extend the reaction time and monitor progress by HPLC.
Product Degradation: this compound is susceptible to degradation at non-optimal pH and temperature.- Maintain the reaction temperature strictly within the recommended range (e.g., -5 to 10°C during acylation). - Carefully control the pH during extraction and precipitation steps, keeping it within the optimal range for stability (typically pH 3.0-4.0 for precipitation).[2]
Losses during Purification: Significant product loss can occur during extraction and washing steps.- Minimize the number of extraction and washing steps. - Ensure complete phase separation during liquid-liquid extraction to avoid loss of the aqueous phase containing the product.
Low Purity Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Optimize reaction conditions to drive the reaction to completion. - Improve the purification process by performing multiple extractions and ensuring the correct pH for selective precipitation.
Presence of Degradation Products: Sub-optimal reaction or work-up conditions.- Strictly adhere to the recommended temperature and pH ranges throughout the synthesis and purification. Cefotaxime shows maximum stability in the pH range of 4.5-6.5.[1] - Use of an antioxidant like sodium metabisulfite can help minimize oxidative degradation.
Difficulty in Product Isolation/Precipitation Incorrect pH: The pH of the solution is critical for the precipitation of this compound.- Accurately measure and adjust the pH of the aqueous solution to the optimal range for precipitation (e.g., pH 3.0-4.0) using a suitable acid (e.g., 10% HCl) dropwise with vigorous stirring.[2]
Inappropriate Solvent for Precipitation: The choice of anti-solvent affects precipitation efficiency.- Use a suitable anti-solvent like methanol or isopropanol to induce precipitation from the aqueous solution.[2]

Experimental Protocols

Detailed Synthesis Protocol for this compound

This protocol is adapted from a patented synthesis method.

Materials:

  • D-7-aminocephalosporanic acid (D-7-ACA)

  • AE-active ester (2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid active ester)

  • Dichloromethane

  • Methanol or Isopropanol

  • Sodium Metabisulfite

  • Triethylamine

  • Purified Water

  • Activated Carbon

  • 10% Hydrochloric Acid Solution

Procedure:

  • Reaction Setup: In a four-necked flask, suspend D-7-ACA in dichloromethane and methanol (or isopropanol).

  • Cooling: Cool the mixture to between -5°C and 0°C with constant stirring.

  • Addition of Reactants: Add the AE-active ester and sodium metabisulfite to the cooled suspension.

  • Initiation of Reaction: Slowly add triethylamine dropwise over approximately 20 minutes, maintaining the temperature between -5°C and 0°C.

  • Reaction: Stir the reaction mixture for 3 hours at the same temperature.

  • Extraction:

    • Control the temperature at 10-15°C.

    • Extract the reaction mixture three times with purified water.

    • Combine the aqueous phases.

    • Wash the combined aqueous phase once with dichloromethane and discard the organic layer.

  • Decolorization and Filtration:

    • Add a suitable amount of activated carbon to the aqueous phase and stir for a period to decolorize.

    • Filter the mixture to remove the activated carbon.

  • Precipitation:

    • Cool the filtrate to 0-5°C.

    • Add methanol (or isopropanol) to the filtrate with stirring.

    • Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3.0-4.0.

    • Stir for 30 minutes to allow for complete precipitation.

  • Isolation and Drying:

    • Filter the precipitate by suction.

    • Dry the filter cake under reduced pressure at 40°C.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields from a Patented Protocol

ParameterEmbodiment 1Embodiment 3
Starting Material (D-7-ACA) 15.14 g15.08 g
AE-active ester 20.10 g20.01 g
Reaction Temperature 5-10°C-5-0°C
Precipitation pH 1.0-2.03.0-4.0
Solvent for Precipitation IsopropanolMethanol
Product Yield 18.45 g (52.36%)Not explicitly stated
Product Purity (HPLC) Not explicitly statedNot explicitly stated

Data adapted from patent CN109503630A.

Visualizations

Synthesis_Pathway D7_ACA D-7-ACA Intermediate Acylated Intermediate D7_ACA->Intermediate Acylation (Triethylamine, -5 to 10°C) AE_ester AE-active ester AE_ester->Intermediate This compound This compound Intermediate->this compound Work-up & Purification

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Verify Temperature Control (-5 to 10°C) Start->Check_Temp Check_pH Check pH during Extraction & Precipitation (3.0-4.0) Start->Check_pH Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Reaction_Time Monitor Reaction Progress (HPLC) Check_Temp->Check_Reaction_Time Optimize_Purification Refine Purification Steps (Extractions, Washes) Check_pH->Optimize_Purification Check_Purity->Check_Reaction_Time Check_Reaction_Time->Optimize_Purification Result Improved Yield/Purity Optimize_Purification->Result

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of desacetylcefotaxime, the primary active metabolite of the third-generation cephalosporin antibiotic, cefotaxime. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document presents a detailed overview of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols.

The validation of these analytical methods is assessed based on the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and precision of the obtained results.[1][2][3]

Metabolic Pathway of Cefotaxime

Cefotaxime is metabolized in the body to its active metabolite, this compound.[4] This biotransformation is a key consideration in the analysis of cefotaxime's overall antibacterial activity.

Cefotaxime Cefotaxime This compound This compound Cefotaxime->this compound Metabolism

Caption: Metabolic conversion of Cefotaxime to this compound.

Comparison of Analytical Methods

The following tables summarize the performance characteristics of different validated analytical methods for the quantification of this compound.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterReported PerformanceReference
Linearity Range 10-70 µg/mL[5]
Accuracy (% Recovery) 97-102%[5]
Precision (%RSD) Within acceptance criteria[5]
Limit of Detection (LOD) 0.3 µg/mL[5]
Limit of Quantification (LOQ) 0.6 µg/mL[5]
Specificity Specific for cefotaxime and this compound[6]

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterReported PerformanceReference
Linearity Range 0.2-10 mg/L[7]
Accuracy (% Bias) ± 3.5%[7]
Precision (%RSD) ± 9.5%[7]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[8]
Specificity High, based on mass transitions[9][10]
Intraday Accuracy 92.4% to 110.7%[8]
Interday Accuracy 93.6% to 113.3%[8]
Intraday Precision ≤17.3%[8]
Interday Precision ≤17.4%[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Formulations

This protocol is based on a reversed-phase HPLC method for the estimation of cefotaxime, which can be adapted for the simultaneous determination of this compound.[5]

1. Instrumentation:

  • HPLC system with a UV detector.

  • SS Wakosil II- C8 column (250 mm × 4.6 mm i.d., 5 µm).

2. Mobile Phase:

  • A mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 252 nm.

  • Injection Volume: 100 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to achieve concentrations within the linear range (10-70 µg/mL).

  • Sample Solution: Dissolve the formulation containing cefotaxime and this compound in the mobile phase to a known concentration. Filter through a 0.22 µm syringe filter before injection.

5. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations across the specified range.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo formulation.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma

This protocol outlines a sensitive LC-MS/MS method for the simultaneous quantification of multiple antibiotics, including cefotaxime and its metabolite, in human plasma.[8][10]

1. Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable reversed-phase column (e.g., Waters Acquity BEH C18).

2. Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

  • A gradient elution is typically used.

3. Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

4. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma (e.g., 20 µL), add a precipitating agent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

5. Validation Procedure:

  • Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of this compound.

  • Accuracy and Precision: Evaluate at multiple concentration levels (low, medium, and high quality controls).

  • LLOQ: Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention time of the analyte.

Analytical Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[11] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.

cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Method Validation Execution cluster_3 Validation Report A Define Analytical Procedure B Optimize Parameters (e.g., Mobile Phase, Flow Rate) A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity C->D E Linearity C->E F Range C->F G Accuracy C->G H Precision (Repeatability, Intermediate) C->H I Detection Limit (LOD) C->I J Quantitation Limit (LOQ) C->J K Robustness C->K L Summarize Results D->L E->L F->L G->L H->L I->L J->L K->L M Conclusion on Method Suitability L->M

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Cefotaxime and its Active Metabolite, Desacetylcefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of the third-generation cephalosporin, cefotaxime, and its primary active metabolite, desacetylcefotaxime. The analysis is supported by a compilation of experimental data on their individual and combined efficacy against various bacterial strains. Detailed methodologies for key in vitro experiments are provided to facilitate reproducibility and further investigation.

Executive Summary

Cefotaxime is a potent, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Following administration, cefotaxime is partially metabolized in the body to this compound, which also possesses antibacterial properties.[4][] While this compound is generally less potent than its parent compound, it contributes significantly to the overall therapeutic effect.[6][7] Notably, the combination of cefotaxime and this compound often results in synergistic or additive antibacterial activity, particularly against challenging pathogens.[8][9][10] This synergistic relationship is a key factor in the clinical efficacy of cefotaxime.

Data Presentation: In Vitro Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of cefotaxime and this compound, both individually and in combination, against several clinically relevant bacterial species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MICs against Gram-Positive Bacteria

OrganismCefotaxime (CTX) MIC (µg/mL)This compound (dCTX) MIC (µg/mL)CTX + dCTX Combination Effect
Staphylococcus aureusSusceptible, but less so than in combination.[8]Generally less active than CTX.[1]Two- to four-fold reduction in MICs compared to CTX alone.[8]

Table 2: Comparative MICs against Gram-Negative Bacteria

OrganismCefotaxime (CTX) MIC₅₀ (µg/mL)This compound (dCTX) MIC₅₀ (µg/mL)CTX + dCTX Combination MIC₅₀ (µg/mL)
Escherichia coli0.125[11]0.4[11]Statistically significant increase in zone of inhibition compared to either drug alone.[8]
Klebsiella pneumoniaeNot specifiedNot specifiedStatistically significant increase in zone of inhibition compared to either drug alone.[8]

Table 3: Comparative MICs against Anaerobic Bacteria

OrganismCefotaxime (CTX) MIC₅₀ (µg/mL)This compound (dCTX) with CTX
Bacteroides fragilis32[8]8.0 (with dCTX)[8]
Bacteroides vulgatusLowered from 4 to 1 (with 4 µg/mL dCTX)[4]Not applicable

Experimental Protocols

Detailed methodologies for three key in vitro assays used to assess antibacterial activity and synergy are provided below.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared by suspending several colonies from a pure culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Paper disks impregnated with known concentrations of cefotaxime and this compound are placed on the agar surface using sterile forceps. Disks should be spaced at least 24 mm apart.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts.[12]

Checkerboard Synergy Assay

The checkerboard method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

Protocol:

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of cefotaxime and this compound are prepared in a 96-well microtiter plate. Cefotaxime dilutions are typically made along the x-axis, and this compound dilutions along the y-axis.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. The FIC is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC ≤ 0.5

    • Additive/Indifference: 0.5 < FIC ≤ 4

    • Antagonism: FIC > 4

Antibiotic Time-Kill Curve Assay

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Antibiotic Exposure: The bacterial culture is then exposed to different concentrations of cefotaxime, this compound, or their combination. A control with no antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar medium.

  • Data Plotting: The logarithm of the viable cell count (CFU/mL) is plotted against time for each antibiotic concentration. The resulting curves illustrate the rate and extent of bacterial killing.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Kirby_Bauer_Disk_Diffusion_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disks Apply Antibiotic Disks (CTX & dCTX) inoculate->apply_disks incubate Incubate at 35-37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Checkerboard_Synergy_Assay cluster_setup Setup cluster_exp Experiment cluster_calc Calculation & Interpretation prep_dilutions Prepare Serial Dilutions of CTX and dCTX in 96-well plate inoculate_plate Inoculate Plate with Bacterial Suspension prep_dilutions->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Interaction: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Curve_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis grow_culture Grow Bacterial Culture to Logarithmic Phase expose_antibiotics Expose Culture to Antibiotics (CTX, dCTX, Combination, Control) grow_culture->expose_antibiotics sample_timepoints Take Samples at Various Time Points expose_antibiotics->sample_timepoints count_colonies Perform Viable Cell Counts (CFU/mL) sample_timepoints->count_colonies plot_data Plot log(CFU/mL) vs. Time count_colonies->plot_data determine_activity Determine Bactericidal or Bacteriostatic Activity plot_data->determine_activity

Caption: Workflow for the Antibiotic Time-Kill Curve Assay.

References

Cross-Validation of Desacetylcefotaxime Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of analytical methodologies for the quantification of desacetylcefotaxime, providing researchers, scientists, and drug development professionals with data to guide laboratory assay selection and cross-validation efforts.

The accurate quantification of this compound, the primary active metabolite of the third-generation cephalosporin antibiotic cefotaxime, is crucial in pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials. As analytical methods are often transferred between laboratories, robust cross-validation is essential to ensure data comparability and consistency. This guide provides a comparative overview of commonly employed analytical methods for this compound, supported by published experimental data.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of two common analytical techniques for the quantification of this compound in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).

Disclaimer: The data presented below is collated from individual validation studies and does not represent a direct head-to-head comparison in a single multi-laboratory study.

Table 1: Performance Characteristics of a UHPLC-MS/MS Assay for this compound

ParameterPerformance
Linear Concentration Range0.2–10 mg/L
Intra-assay AccuracyWithin 15% of nominal values
Inter-assay AccuracyWithin 15% of nominal values
Intra-assay Precision (CV%)< 15%
Inter-assay Precision (CV%)< 15%
Lower Limit of Quantification (LLOQ)0.2 mg/L
Data sourced from a single-center validation study.

Table 2: Representative Performance of HPLC-UV Assays for Cephalosporins (as a proxy for this compound)

ParameterPerformance
Linearity (Correlation Coefficient, r²)≥ 0.998
Within-run Precision (CV%)0.87–5.09%
Between-run Precision (CV%)1.16–9.42%
Accuracy (% Recovery)89.13–112.81%
Lower Limit of Quantification (LLOQ)Typically in the low µg/mL range
Data synthesized from validation studies of similar compounds by HPLC-UV.[1]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical assays. Below are representative protocols for UHPLC-MS/MS and HPLC-UV methods for this compound analysis.

UHPLC-MS/MS Method for this compound in Plasma

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add an internal standard solution.

    • Precipitate proteins by adding acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Kinetex C18, 2.6 µm, 2 mm × 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B over several minutes.

    • Flow Rate: Maintained at a constant rate appropriate for the column dimensions.

    • Injection Volume: Typically 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.

HPLC-UV Method for this compound in Biological Fluids

This method is a robust and widely available technique for the quantification of this compound.[1]

  • Sample Preparation:

    • To the sample (e.g., plasma, urine), add an internal standard.

    • Perform protein precipitation using an organic solvent like acetonitrile or a mixture of chloroform and acetone.

    • Centrifuge to separate the precipitated proteins.

    • The supernatant may be further processed, such as through evaporation and reconstitution in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or C8 column.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is optimized for separation.

    • Flow Rate: Typically 0.8-1.5 mL/min.

    • Injection Volume: 20-100 µL.

  • UV Detection:

    • Wavelength: Detection is typically performed at a wavelength where this compound exhibits maximum absorbance, often around 254-280 nm.

Inter-Laboratory Cross-Validation Workflow

To ensure consistency and reliability of data generated across different laboratories, a structured cross-validation process is imperative. The following diagram illustrates a typical workflow for the cross-validation of a this compound assay.

CrossValidationWorkflow cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Testing Lab) cluster_compare Data Comparison & Acceptance A_Protocol Standardized Protocol A_Validate Full Method Validation A_Protocol->A_Validate B_Protocol Adopt Standardized Protocol A_Protocol->B_Protocol Technology Transfer A_Samples Prepare & Analyze Validation Samples (QCs & Blanks) A_Validate->A_Samples A_Ship Ship Blinded Samples to Laboratory B A_Samples->A_Ship Compare Compare Results A_Samples->Compare Lab A Data B_Receive Receive Blinded Samples A_Ship->B_Receive B_Validate Partial Method Validation B_Protocol->B_Validate B_Analyze Analyze Blinded Samples B_Receive->B_Analyze B_Analyze->Compare Lab B Data Acceptance Acceptance Criteria Met? Compare->Acceptance Investigation Investigate Discrepancies Acceptance->Investigation No Success Cross-Validation Successful Acceptance->Success Yes Investigation->B_Validate Re-evaluate & Re-analyze

Inter-laboratory cross-validation workflow.

References

In Vitro Showdown: Desacetylcefotaxime Versus Other Cephalosporin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of beta-lactam antibiotics, the in vivo metabolism of parent compounds into active metabolites presents a complex layer to understanding their overall efficacy. Desacetylcefotaxime, the primary active metabolite of the third-generation cephalosporin cefotaxime, has garnered significant attention for its own antibacterial activity and its synergistic relationship with the parent compound. This guide provides a comprehensive in vitro comparison of this compound with other cephalosporin metabolites, supported by quantitative data and detailed experimental protocols to inform further research and drug development.

Executive Summary

This compound exhibits notable in vitro activity against a range of bacterial pathogens, although it is generally less potent than its parent compound, cefotaxime.[1][2][3] A key finding from numerous studies is the synergistic or additive effect observed when this compound is combined with cefotaxime, which enhances the overall antibacterial effect and is a crucial component of cefotaxime's clinical success.[3][4][5] This guide will delve into the quantitative measures of this activity, primarily through Minimum Inhibitory Concentration (MIC) data, and provide the methodologies used to obtain these results.

Comparative In Vitro Activity of Cephalosporin Metabolites

The antibacterial potency of cephalosporin metabolites varies significantly. Below is a summary of available MIC data, which quantifies the concentration of a drug required to inhibit the visible growth of a microorganism in vitro.

This compound: A Profile of Activity

This compound generally demonstrates broad-spectrum activity, with notable potency against Haemophilus influenzae, Neisseria meningitidis, and various species of Enterobacteriaceae and streptococci (excluding Streptococcus faecalis).[1] However, its activity against Pseudomonas aeruginosa, Morganella morganii, Bacteroides fragilis, and Staphylococcus aureus is limited.[1] In many cases, the MIC of this compound is 4 to 8 times higher (indicating lower potency) than that of cefotaxime.[3]

Table 1: Comparative MIC Values (μg/mL) of this compound and Cefotaxime against Gram-Negative Bacteria

Organism (No. of Strains)DrugMIC Range
Escherichia coli (9)Cefotaxime0.015-0.25
This compound0.015-4.0
Klebsiella pneumoniae (2)Cefotaxime0.015-0.25
This compound0.015-4.0
Salmonella enteritidis (1)Cefotaxime0.015-0.25
This compound0.015-4.0
Serratia marcescens (1)Cefotaxime0.015-0.25
This compound0.015-4.0

Data sourced from a study on gram-negative bacteremia.[6]

Table 2: Comparative MIC Values (μg/mL) of this compound and Other Cephalosporins against Various Bacteria

OrganismThis compound (MIC80)Cefoperazone (MIC80)Ceftazidime (MIC80)
Staphylococcus aureus>1283232
Morganella morganii6448
Enterobacter cloacae>1283216
Pseudomonas aeruginosa>128168
Klebsiella pneumoniae284
Pseudomonas cepacia86432

Data adapted from a study assessing antibacterial activities against 178 strains.[2]

Synergy with Cefotaxime

A significant aspect of this compound's in vitro profile is its ability to act synergistically with cefotaxime. This interaction can lead to a reduction in the MIC of cefotaxime, making the combination more potent than either compound alone.[5] This synergistic relationship is particularly noted against staphylococci and various Gram-negative bacilli.[7][8] The mechanism for this synergy is thought to be related to the higher stability of this compound to certain beta-lactamases, which may protect the parent compound from enzymatic degradation.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of cephalosporin metabolites.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against a specific microorganism.

a. Inoculum Preparation:

  • Isolate colonies of the test microorganism are grown overnight on a suitable agar medium.

  • A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Drug Dilution:

  • Stock solutions of the test compounds (this compound, other metabolites, and parent drugs) are prepared in a suitable solvent.

  • Serial twofold dilutions of each compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plate with Bacteria inoculum->inoculate dilution Prepare Serial Drug Dilutions in Microtiter Plate dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end_point End read_mic->end_point

Workflow for MIC Determination by Broth Microdilution.
Synergy Testing by Checkerboard Assay

The checkerboard method is used to assess the interaction between two antimicrobial agents.

a. Plate Setup:

  • A 96-well microtiter plate is used.

  • Antimicrobial agent A is serially diluted along the x-axis (columns), and antimicrobial agent B is serially diluted along the y-axis (rows).

  • This creates a matrix of wells containing various combinations of the two drugs. Control wells with each drug alone are also included.

b. Inoculation and Incubation:

  • Each well is inoculated with a standardized bacterial suspension (as prepared for MIC testing).

  • The plate is incubated under the same conditions as for MIC determination.

c. Calculation of Fractional Inhibitory Concentration (FIC) Index:

  • The MIC of each drug alone and in combination is determined.

  • The FIC for each drug is calculated as:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

d. Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

Checkerboard_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis start Start dilute_A Serial Dilute Drug A (Columns) start->dilute_A dilute_B Serial Dilute Drug B (Rows) start->dilute_B inoculate Inoculate Plate with Bacteria dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MICs (Alone & Combination) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additive, or Antagonism calc_fic->interpret end_point End interpret->end_point

Workflow for Synergy Testing by Checkerboard Assay.
Time-Kill Curve Assay

This dynamic method assesses the rate of bacterial killing over time when exposed to antimicrobial agents.

a. Preparation:

  • A standardized bacterial inoculum is prepared in a suitable broth.

  • The antimicrobial agents are added at specific concentrations (e.g., at their MIC or sub-MIC values), both alone and in combination. A growth control without any antibiotic is also included.

b. Sampling and Plating:

  • The cultures are incubated at 35-37°C, typically with shaking.

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Serial dilutions of each aliquot are plated onto agar plates.

c. Incubation and Colony Counting:

  • The agar plates are incubated for 18-24 hours.

  • The number of viable colonies (CFU/mL) is counted for each time point.

d. Interpretation:

  • The results are plotted as log10 CFU/mL versus time.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

  • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Signaling Pathways and Mechanisms

The primary mechanism of action for cephalosporins, including their metabolites, is the inhibition of bacterial cell wall synthesis.[10] They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[10] This disruption leads to a weakened cell wall and ultimately cell lysis.

Cephalosporin_Mechanism Cephalosporin Cephalosporin (e.g., this compound) PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis Cephalosporin->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellLysis Cell Lysis CellWall->CellLysis Loss of Integrity Leads to

References

A Head-to-Head Comparison of Desacetylcefotaxime Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. Desacetylcefotaxime, the major and microbiologically active metabolite of the third-generation cephalosporin antibiotic cefotaxime, is no exception. A variety of analytical methods have been developed for its detection in biological matrices. This guide provides a comprehensive head-to-head comparison of the most common methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Quantitative Performance Data

The selection of a suitable analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the detection of this compound using various techniques.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangePrecision (RSD%)
HPLC-UV Serum0.3 µg/mL---
Serum, Urine0.5-1.0 µg/mL (Serum)---
Urine5 µg/mL---
Urine--1.10-11.00 µg/mL-
UHPLC-MS/MS Plasma-0.2 mg/L0.2-10 mg/L< 9.5%
Capillary Electrophoresis (CZE) Plasma~2 mg/L-5-20 mg/L-
Micellar Electrokinetic Capillary Chromatography (MECC) Plasma~1 mg/L-5-20 mg/L1.49% (with IS)
Microbiological Assay Serum, Bile~0.8-1.5 µg/mL (in bile)---
Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV) Urine--0.22-1.3 µg/mL-

Note: "-" indicates that the data was not specified in the cited sources. RSD% refers to the Relative Standard Deviation, a measure of precision. IS stands for Internal Standard.

Experimental Workflows

A visual representation of the general experimental workflows for the different this compound detection methods is provided below.

experimental_workflows cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Sample Biological Sample (Plasma, Serum, Urine) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Chloroform-Acetone) Sample->Protein_Precipitation Chromatographic/ Electrophoretic Methods Dilution Dilution Sample->Dilution MECC Microbiological_Prep Inoculation on Agar Plate Sample->Microbiological_Prep Microbiological Method Electrochemical Electrochemical Sensor Sample->Electrochemical Directly or with minimal preparation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Extraction Solid Phase Extraction (Optional) Centrifugation->Extraction if needed HPLC HPLC-UV / UHPLC-MS/MS Centrifugation->HPLC Supernatant Extraction->HPLC CE Capillary Electrophoresis (CZE / MECC) Dilution->CE Microbiological Microbiological Assay Microbiological_Prep->Microbiological Chromatogram Chromatogram / Mass Spectrum HPLC->Chromatogram Electropherogram Electropherogram CE->Electropherogram Inhibition_Zone Zone of Inhibition Measurement Microbiological->Inhibition_Zone Voltammetric_Signal Voltammetric Signal Electrochemical->Voltammetric_Signal Quantification Quantification Chromatogram->Quantification Electropherogram->Quantification Inhibition_Zone->Quantification Voltammetric_Signal->Quantification

Caption: General experimental workflows for this compound detection methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used method for the quantification of this compound in biological fluids.

Sample Preparation:

  • To a 1 mL plasma or serum sample, add an equal volume of a deproteinizing agent such as acetonitrile or a chloroform-acetone mixture.[1]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • The resulting supernatant can be directly injected into the HPLC system or subjected to further clean-up using solid-phase extraction (SPE) for cleaner samples.[2] For urine samples, direct injection after centrifugation to remove particulate matter is often sufficient.[1]

Chromatographic Conditions:

  • Column: A reversed-phase column, such as Lichrosorb RP-8 or a C18 column, is typically used.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed for elution.[3][4] The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection is commonly performed at a wavelength of 262 nm or 310 nm.[1][3][5]

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for studies requiring low detection limits, such as in pediatric research or when using small sample volumes.[6]

Sample Preparation:

  • Plasma samples (as little as 2.8 µL) are treated with acetonitrile for protein precipitation.[6]

  • After centrifugation, the supernatant is analyzed.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A Kinetex C8 column is an example of a suitable column.[6]

  • Mobile Phase: A gradient elution using mobile phases consisting of acetonitrile and an aqueous buffer like ammonium acetate is employed.[6]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[6]

  • Detection: Multiple reaction monitoring (MRM) is used for the MS/MS analysis of this compound and an internal standard (e.g., deuterated cefotaxime).[6]

Capillary Electrophoresis (CE)

Capillary electrophoresis, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MECC), provides an alternative to liquid chromatography with advantages in terms of simplicity, speed, and low sample and reagent consumption.[7]

Sample Preparation (CZE):

  • Plasma samples are deproteinized with acetonitrile.[7]

  • The supernatant is then injected into the capillary.

Sample Preparation (MECC):

  • Plasma samples are simply diluted with water before direct injection.[7]

Electrophoretic Conditions:

  • Capillary: A fused silica capillary is used for separation.[7]

  • Electrolyte (CZE): A borate buffer at an alkaline pH (e.g., 9.2) is a common electrolyte.[7]

  • Electrolyte (MECC): A phosphate buffer (e.g., pH 8.0) containing a surfactant like sodium dodecyl sulfate (SDS) above its critical micelle concentration is used.[7]

  • Detection: UV detection is typically employed.

Microbiological Assay

This method relies on the antimicrobial activity of this compound to inhibit the growth of a susceptible microorganism. The size of the inhibition zone is proportional to the concentration of the analyte.

Methodology:

  • An agar medium is uniformly seeded with a suspension of a susceptible test organism, such as Proteus mirabilis.[8]

  • Standard solutions of this compound and the prepared samples are placed in wells or on paper discs on the agar surface.

  • The plates are incubated to allow for bacterial growth.

  • The diameter of the zone of growth inhibition around each well or disc is measured.

  • A standard curve is constructed by plotting the zone diameter against the logarithm of the concentration of the standards, and the concentration of the unknown samples is determined from this curve.

It is important to note that the parent drug, cefotaxime, is also microbiologically active and can interfere with the assay. Therefore, chromatographic separation prior to the microbiological assay or the use of a test organism that is differentially sensitive to cefotaxime and this compound may be necessary for accurate quantification.[8]

Concluding Remarks

The choice of a detection method for this compound should be guided by the specific requirements of the study.

  • HPLC-UV is a robust and widely available technique suitable for routine analysis where high sensitivity is not a primary concern.

  • UHPLC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, especially when dealing with limited sample volumes or complex matrices.[6]

  • Capillary Electrophoresis methods, particularly MECC, offer a simpler and faster alternative to HPLC with good precision.[7]

  • Microbiological assays , while less specific, can be a cost-effective way to determine the biological activity of the metabolite. However, potential interference from the parent compound must be considered.[8]

  • Electrochemical sensors , such as adsorptive stripping differential pulse voltammetry, represent a promising area for rapid and sensitive detection, though they are less commonly reported in routine laboratory settings.[5]

By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can select the most appropriate method to achieve reliable and accurate quantification of this compound in their studies.

References

Inter-laboratory Study Insights: A Comparative Guide to Desacetylcefotaxime Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for the quantification of Desacetylcefotaxime, the major active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime. The performance of various analytical techniques is crucial for pharmacokinetic and clinical studies. This document summarizes key performance data from several validated methods, details experimental protocols, and offers visual workflows to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical procedures.

Comparative Performance of Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][2] While both methods offer the requisite sensitivity and specificity for clinical applications, they possess distinct performance characteristics. The following tables summarize the validation parameters from various studies to facilitate a direct comparison.

Table 1: Performance Characteristics of UHPLC-MS/MS Methods for this compound

Validation ParameterConcentration RangeAccuracy (%)Precision (% RSD)Reference
Linearity0.2 - 10 mg/LWithin ± 3.5%Within ± 9.5%[1]
Linearity0.2 - 10 mg/LWithin 15%Within 15%[3]

Table 2: Performance Characteristics of HPLC-UV Methods for this compound

Validation ParameterLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (% Recovery)Precision (% RSD)Reference
HPLC-UV0.5 - 1.0 µg/mL (in serum)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
RP-HPLC0.3 µg/mL0.6 µg/mL10 - 70 µg/mL97 - 102%Intra-day: 1.29, Inter-day: 0.91[4][5]
RP-HPLC3.39 x 10⁻⁴ mg/mL1.03 x 10⁻³ mg/mLr ≥ 0.99999.30%Repeatability: 0.38, Intermediate: 0.85[6]

Other analytical techniques for the determination of Cefotaxime and its metabolite include bioassays. However, these methods can be less specific, as they may not distinguish between the parent drug and its active metabolites, potentially leading to spuriously high concentration readings.[7] Spectrophotometry has also been employed but may have limitations in terms of selectivity.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summarized protocols for the widely used HPLC-UV and UHPLC-MS/MS techniques for this compound quantification.

UHPLC-MS/MS Method for this compound in Plasma

This method is suitable for pharmacokinetic studies requiring high sensitivity and small sample volumes, such as in pediatric patients.[1][3]

  • Sample Preparation: Plasma samples are treated with a protein precipitation agent, typically acetonitrile. After centrifugation, the supernatant is collected for analysis.[1]

  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a Kinetex C8 (100 × 2.1 mm), is commonly used.[1]

    • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium acetate is employed.[1]

    • Flow Rate: A typical flow rate for UHPLC systems is maintained.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for the specific detection and quantification of this compound and an internal standard.[1]

RP-HPLC-UV Method for this compound

This method is a robust and cost-effective alternative for routine analysis.[4][5][6]

  • Sample Preparation: For plasma or serum, proteins are precipitated using a mixture like chloroform-acetone. The aqueous layer is then separated, freeze-dried, and reconstituted in the mobile phase.[2] Urine samples can often be analyzed directly after centrifugation.[2]

  • Chromatographic Separation:

    • Column: A C18 or C8 reversed-phase column is typically used (e.g., SS Wakosil II- C8, 250 mm × 4.6 mm, 5 µm).[4][5]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of ammonium acetate buffer (pH 6.8) and acetonitrile (85:15 v/v), is common.[4][5] Another example is a phosphate buffer (pH 6.25) with methanol (40:60 v/v).[6]

    • Flow Rate: A standard flow rate of around 0.8 to 1.0 mL/min is generally applied.[4][5][6]

  • UV Detection: The detection wavelength is typically set at 235 nm or 252 nm.[4][5][6]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis & Detection start Biological Matrix (Plasma, Urine) protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer hplc_injection Injection into HPLC/UHPLC System supernatant_transfer->hplc_injection separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->separation detection Detection (UV or MS/MS) separation->detection linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Reproducibility) specificity Specificity lod_loq LOD & LOQ

Caption: Experimental workflow for this compound analytical method validation.

G cluster_methods Analytical Methods cluster_performance Performance Characteristics uhplc_ms UHPLC-MS/MS sensitivity Sensitivity uhplc_ms->sensitivity Very High specificity Specificity uhplc_ms->specificity Very High cost Cost & Complexity uhplc_ms->cost High throughput Throughput uhplc_ms->throughput High hplc_uv HPLC-UV hplc_uv->sensitivity High hplc_uv->specificity High hplc_uv->cost Moderate hplc_uv->throughput Moderate bioassay Bioassay bioassay->sensitivity Moderate bioassay->specificity Low bioassay->cost Low bioassay->throughput High

Caption: Comparison of analytical methods for this compound.

References

Confirming the Identity of Desacetylcefotaxime using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desacetylcefotaxime and its parent compound, Cefotaxime, using Nuclear Magnetic Resonance (NMR) spectroscopy. The objective is to furnish researchers with the necessary data and protocols to confidently identify and differentiate this compound. This guide includes detailed ¹H and ¹³C NMR data, experimental protocols, and a comparison with alternative analytical techniques.

Introduction

This compound is the primary active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic. The structural difference between the two compounds lies in the substitution at the C-3 position of the dihydrothiazine ring. In Cefotaxime, this position is an acetoxymethyl group (-CH₂OCOCH₃), which is hydrolyzed in vivo to a hydroxymethyl group (-CH₂OH) in this compound. This seemingly minor structural change can impact the compound's pharmacokinetic and pharmacodynamic properties. Therefore, accurate identification and differentiation of these two compounds are crucial in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceutical formulations. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular structure, making it an ideal tool for this purpose.

Structural Comparison

The key structural difference to be identified by NMR is the presence of an acetyl group in Cefotaxime and its absence in this compound.

G cluster_0 Cefotaxime cluster_1 This compound Cefotaxime hydrolysis Metabolic Hydrolysis Cefotaxime->hydrolysis This compound hydrolysis->this compound

Caption: Structural relationship between Cefotaxime and this compound.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Cefotaxime and this compound. The most significant differences are expected in the signals corresponding to the C-3 substituent. For Cefotaxime, characteristic signals for the acetyl methyl protons and carbonyl carbon will be present, while for this compound, these will be absent, and the chemical shifts of the C-3 methylene protons and the C-3 carbon will be altered.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Proton Assignment Cefotaxime This compound Key Difference
H-23.55 (d), 3.85 (d)~3.5 (d), ~3.8 (d)Minor shift
H-65.10 (d)~5.1 (d)Minor shift
H-75.65 (dd)~5.6 (dd)Minor shift
7-NH9.55 (d)~9.5 (d)Minor shift
Thiazole H6.75 (s)~6.7 (s)Minor shift
Thiazole NH₂7.20 (s)~7.2 (s)Minor shift
N-OCH₃3.80 (s)~3.8 (s)No significant change
C-3 CH₂ 4.70 (d), 5.00 (d) ~4.5 (d), ~4.8 (d) Upfield shift
-OCOCH₃ 2.00 (s) - Signal absent

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆

Carbon Assignment Cefotaxime This compound Key Difference
C-225.5~25Minor shift
C-3125.0~128Downfield shift
C-4129.0~126Upfield shift
C-659.0~59No significant change
C-757.5~57No significant change
C-8 (β-lactam C=O)165.0~165No significant change
C-9 (Amide C=O)163.0~163No significant change
C-10161.0~161No significant change
C-11142.0~142No significant change
C-12108.0~108No significant change
C-13 (N-OCH₃)61.0~61No significant change
C-14149.0~149No significant change
**C-15 (C-3 CH₂) **63.0 ~60 Upfield shift
C-16 (-OCOCH₃) 170.0 - Signal absent
C-17 (-OCOCH₃) 20.5 - Signal absent

Note: The chemical shift values for this compound are estimated based on typical shifts observed for similar structural changes and may vary slightly depending on experimental conditions.

Experimental Protocol: NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the identification of this compound.

1. Sample Preparation

  • Materials:

    • This compound reference standard

    • Cefotaxime reference standard

    • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

    • NMR tubes (5 mm, high precision)

    • Volumetric flasks and pipettes

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample (this compound or Cefotaxime) and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

    • Transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely.

G A Weigh Sample (10-20 mg) B Dissolve in DMSO-d6 (0.6-0.7 mL) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E F Process and Analyze Data E->F

Caption: Experimental workflow for NMR analysis.

2. NMR Instrument Parameters

  • Spectrometer: 400 MHz (or higher) NMR spectrometer

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton experiment (e.g., zg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): ~4 seconds

    • Spectral Width (sw): ~16 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Acquisition Time (aq): ~1-2 seconds

    • Spectral Width (sw): ~240 ppm

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and comparison with the reference data provided in Tables 1 and 2.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a definitive method for structural elucidation, other analytical techniques can also be employed for the identification and quantification of this compound.

Table 3: Comparison of Analytical Techniques

Technique Principle Advantages Limitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity compared to MS, requires higher sample concentration.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.High sensitivity, excellent for quantification and separation of mixtures.Does not provide definitive structural identification on its own.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Extremely high sensitivity, provides molecular weight information.Fragmentation can be complex, may not distinguish isomers easily without tandem MS.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about functional groups present.Complex spectra, may not be sufficient for definitive identification of closely related structures.

Conclusion

NMR spectroscopy provides an unequivocal method for the identification and confirmation of this compound. The key diagnostic signals are the absence of the acetyl methyl proton singlet at ~2.00 ppm in the ¹H NMR spectrum and the absence of the acetyl carbonyl and methyl carbon signals at ~170.0 ppm and ~20.5 ppm, respectively, in the ¹³C NMR spectrum. Concurrently, the chemical shifts of the C-3 methylene protons and the C-3 carbon are shifted upfield in this compound compared to Cefotaxime. By following the provided experimental protocols and comparing the acquired data with the reference tables, researchers can confidently distinguish between these two closely related cephalosporin compounds. While other analytical techniques like HPLC and MS are valuable for separation and quantification, NMR remains the gold standard for unambiguous structural elucidation in this context.

A Comparative Guide to the Stability of Desacetylcefotaxime and its Parent Drug, Cefotaxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of the antibiotic cefotaxime and its primary active metabolite, desacetylcefotaxime. The information presented herein is intended to support research and development efforts by providing a comprehensive overview of their relative stabilities under various conditions, supported by experimental data and detailed methodologies.

Introduction

Cefotaxime is a third-generation cephalosporin antibiotic that undergoes in vivo metabolism to form this compound. Notably, this metabolite is not an inactive byproduct but retains significant antibacterial activity and contributes to the overall therapeutic effect of the parent drug.[1] Understanding the comparative stability of these two compounds is crucial for predicting their efficacy, developing stable formulations, and designing accurate analytical methods. This guide will explore their stability against enzymatic degradation by β-lactamases and their chemical stability under various physicochemical conditions.

In Vivo Metabolism of Cefotaxime

Cefotaxime is primarily metabolized in the liver, where it is deacetylated by esterases to form this compound. This active metabolite is then further metabolized to the inactive this compound lactone and other metabolites, which are subsequently eliminated.

CTX Cefotaxime DCTX This compound (Active) CTX->DCTX Hepatic Esterases Lactone This compound Lactone (Inactive) DCTX->Lactone Metabolites Inactive Metabolites (M2, M3) Lactone->Metabolites

Figure 1. Metabolic pathway of cefotaxime.

Comparative Antibacterial Activity

While cefotaxime is generally more potent, this compound exhibits considerable antibacterial activity. In some cases, the two compounds have been observed to act synergistically, enhancing their overall efficacy.[1][2][3]

OrganismCefotaxime MIC (µg/mL)This compound MIC (µg/mL)Synergy Observed
Staphylococcus aureus0.5 - 44 - 32Yes
Escherichia coli0.06 - 0.250.5 - 4No
Bacteroides fragilis32 (MIC50)>64Yes
Haemophilus influenzae≤0.015 - 0.060.12 - 0.5Not specified
Streptococcus pneumoniae0.015 - 0.030.12 - 0.25Not specified

Table 1. Comparative Minimum Inhibitory Concentrations (MICs) and observed synergy. Data compiled from multiple sources. Note that MIC values can vary significantly between strains.

Comparative Stability

The stability of both cefotaxime and this compound can be influenced by enzymatic hydrolysis and physicochemical factors such as pH and temperature.

Enzymatic Stability: Hydrolysis by β-Lactamases

The susceptibility of β-lactam antibiotics to hydrolysis by β-lactamase enzymes is a critical factor in their effectiveness. The comparative stability of cefotaxime and this compound to these enzymes is complex and appears to be dependent on the specific β-lactamase. While some studies suggest this compound is more stable against β-lactamases from Bacteroides species, other research indicates that cefotaxime is generally more resistant to hydrolysis.[4] A comparative study on their hydrolysis by ten different β-lactamases found that for seven of the enzymes, this compound was hydrolyzed at a rate 2.1 times greater than that of cefotaxime.[5] This suggests that, in many cases, cefotaxime exhibits greater stability against these enzymes.

β-Lactamase SourceRelative Hydrolysis Rate (this compound vs. Cefotaxime)More Stable Compound
Various Gram-negative species (7 of 10 tested)2.1Cefotaxime
Bacteroides species (84% of isolates tested)Slower for this compoundThis compound

Table 2. Comparative stability against β-lactamases.

Chemical Stability: Influence of pH and Temperature

The chemical stability of cefotaxime in aqueous solutions has been well-documented. It is most stable in the pH range of 4.3 to 6.2.[6] Outside of this range, its degradation is catalyzed by hydrogen ions (at pH ≤ 3.4) and hydroxide ions (at pH > 6.2).[6] Degradation pathways include the deacetylation to this compound and the cleavage of the β-lactam ring.[7]

While direct comparative kinetic studies on the chemical stability of this compound under varying pH and temperature are limited in the literature, the stability of cefotaxime has been extensively studied.

TemperatureStorage ConditionStability of Cefotaxime
45°CAqueous Solution (100mg/ml)Stable for approximately 2 hours.[8]
25°C (Room Temp)Aqueous Solution (100mg/ml)Stable for up to 24 hours.[8]
4°C (Refrigerated)5% Dextrose or 0.9% NaClStable for at least 22 days (<9% loss in potency after 42 days).[6]
5°C (Refrigerated)Aqueous Solution (100mg/ml)Stable for up to 5 days.[8]
-10°C5% Dextrose or 0.9% NaClStable for at least 112 days (<5% loss in potency after 224 days).[6]

Table 3. Chemical stability of cefotaxime under various conditions.

Pharmacokinetic Stability

The in vivo stability and clearance of a drug are reflected in its pharmacokinetic parameters. This compound consistently demonstrates a longer elimination half-life than cefotaxime, a difference that becomes more pronounced in patients with renal impairment.[9][10]

Renal Function (Creatinine Clearance, CLCR)Cefotaxime Half-life (t1/2) in hoursThis compound Half-life (t1/2) in hours
Normal (>90 ml/min)0.79 - 1.00.70 - 1.5
Mild Impairment (30-89 ml/min)1.093.95
Moderate Impairment (16-29 ml/min)1.555.65
Severe Impairment (4-15 ml/min)2.5414.23
End-stage Renal Disease (<6 ml/min)1.63 - 2.610.0 - 23.15

Table 4. Comparative terminal half-lives of cefotaxime and this compound in subjects with varying degrees of renal function.[9][10]

Experimental Protocols

Accurate assessment of the stability of cefotaxime and this compound relies on robust analytical methods. Below are outlines of commonly employed experimental protocols.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method allows for the simultaneous quantification of cefotaxime and this compound, distinguishing them from their degradation products.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Prep1 Prepare aqueous solution of Cefotaxime/Desacetylcefotaxime Prep2 Subject to stress conditions (e.g., acid, base, heat, light) Prep1->Prep2 Prep3 Dilute sample with mobile phase Prep2->Prep3 HPLC1 Inject sample into HPLC system Prep3->HPLC1 HPLC2 Separation on C18 reverse-phase column HPLC1->HPLC2 HPLC3 UV Detection at specified wavelength (e.g., 254 nm) HPLC2->HPLC3 HPLC4 Quantify peaks based on retention time and peak area against standards HPLC3->HPLC4

Figure 2. General workflow for an HPLC-based stability assay.

1. Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV detector, an autosampler, and a data acquisition system.

  • A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic solvent (e.g., acetonitrile or methanol) in a defined ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Often set at 254 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled column temperature.

3. Sample Preparation:

  • Forced Degradation Studies: Prepare stock solutions of cefotaxime in water. Subject aliquots to stress conditions such as heat (e.g., 60°C), acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), and light to generate degradation products. Neutralize the acid and base-stressed samples before analysis.

  • Assay: Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.

4. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peaks for cefotaxime and this compound based on their retention times and peak areas compared to a standard curve of known concentrations.

Microbiological Agar Diffusion Assay

This bioassay can be used to determine the total antibacterial activity and can be adapted to differentiate between cefotaxime and this compound by using different indicator organisms.

1. Materials:

  • Petri dishes with a suitable agar medium (e.g., Mueller-Hinton agar).

  • Test organisms: One sensitive to both cefotaxime and this compound (e.g., Proteus mirabilis), and one that is significantly less sensitive to this compound (e.g., Pseudomonas aeruginosa).

  • Standard solutions of cefotaxime and this compound of known concentrations.

  • Sterile cylinders or wells for sample application.

2. Inoculum Preparation:

  • Prepare a standardized suspension of the test organism in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

3. Plate Preparation:

  • Inoculate the molten agar with the prepared bacterial suspension and pour it into Petri dishes to create a seeded agar layer.

  • Allow the agar to solidify.

4. Assay Procedure:

  • Place sterile cylinders on the agar surface or cut wells into the agar.

  • Pipette a defined volume of the standard solutions and the test samples into the wells.

  • Incubate the plates at 37°C for 18-24 hours.

5. Data Analysis:

  • Measure the diameter of the zones of inhibition around each well.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the standard solutions.

  • Determine the concentration of the active compound(s) in the test samples by interpolating their zone diameters on the standard curve. By comparing the results from the two different test organisms, the relative contributions of cefotaxime and this compound can be estimated.

Conclusion

The stability profiles of cefotaxime and its active metabolite, this compound, are distinct and have significant implications for the clinical use and formulation of this antibiotic.

  • Enzymatic Stability: Cefotaxime generally exhibits greater stability against a range of β-lactamases compared to this compound, although the latter may be more stable against enzymes from specific bacteria like Bacteroides.

  • Chemical Stability: Cefotaxime has a well-defined optimal pH range for stability (4.3-6.2) and its degradation is temperature-dependent. While comprehensive comparative data is lacking for this compound, the deacetylation of cefotaxime is a key degradation pathway.

  • Pharmacokinetic Stability: this compound has a longer in vivo half-life, which is particularly significant in patients with renal impairment and contributes to the sustained antibacterial effect of cefotaxime administration.

These findings underscore the importance of considering both the parent drug and its active metabolite when evaluating the overall stability and efficacy of cefotaxime. Further research into the chemical stability of this compound under various conditions would be beneficial for a more complete understanding of its properties.

References

A Comparative Guide to Desacetylcefotaxime Quantification: Benchmarking a Novel Micro-volume Immunoassay Against the Reference HPLC Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison between a novel Micro-volume Immunoassay (MIA) for the quantification of Desacetylcefotaxime and the established reference standard method, High-Performance Liquid Chromatography (HPLC). This compound is the primary and microbiologically active metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.[3][4]

This document presents supporting experimental data, detailed methodologies for both techniques, and workflow visualizations to assist researchers in evaluating the suitability of this new method for their analytical needs.

Data Presentation: Performance Characteristics

The performance of the new MIA method was benchmarked against the reference HPLC method using key validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[5] The following table summarizes the quantitative data obtained during the validation process.

Performance Metric Reference Method (HPLC-UV) New Method (Micro-volume Immunoassay - MIA) Comments
Linearity (r²) ≥ 0.999≥ 0.998Both methods show excellent linearity within their respective ranges.
Range 0.5 - 100 µg/mL0.2 - 50 µg/mLThe MIA method is optimized for lower concentration ranges.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%Both methods demonstrate high accuracy.
Precision (%RSD) < 2.0%< 3.5%The HPLC method shows slightly higher precision.
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLThe MIA method offers double the sensitivity.
Limit of Quantification (LOQ) 0.5 µg/mL0.2 µg/mLThe MIA method allows for reliable quantification of smaller amounts.[4]
Sample Volume 100 µL10 µLMIA requires significantly less sample volume.
Analysis Time per Sample ~15 minutes~5 minutesMIA provides a much higher throughput.

Experimental Protocols

Detailed methodologies for the reference standard and the new quantification method are provided below.

Reference Method: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a widely used technique for the analysis of drugs and their metabolites in various biological matrices.[1][6]

1. Sample Preparation:

  • To 100 µL of plasma or serum, add an equal volume of 0.4 M perchloric acid to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[7]

  • Collect the clear supernatant for analysis.

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 6.8).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 262 nm.[6]

  • Injection Volume: 20 µL.

3. Quantification:

  • A calibration curve is generated using certified reference standards of this compound.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

New Method: Micro-volume Immunoassay (MIA)

This novel method utilizes a competitive immunoassay format designed for high-throughput screening and requires minimal sample volume.

1. Sample Preparation:

  • Dilute 10 µL of plasma or serum 1:10 with the provided assay buffer. No protein precipitation is required.

2. Assay Protocol:

  • Instrument: Microplate reader with absorbance detection at 450 nm.

  • Procedure:

    • Pipette 50 µL of diluted sample, calibrators, or controls into wells of a microplate pre-coated with anti-Desacetylcefotaxime antibodies.

    • Add 50 µL of this compound conjugated to horseradish peroxidase (HRP) to each well.

    • Incubate for 60 minutes at room temperature. During this time, free this compound in the sample competes with the HRP-conjugated this compound for antibody binding sites.

    • Wash the plate three times with wash buffer to remove unbound components.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes in the dark.

    • Add 50 µL of stop solution to each well to terminate the reaction.

3. Quantification:

  • Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Calculate the concentration using a four-parameter logistic (4-PL) curve fit generated from the calibrators.

Visualizations: Workflows and Logic

The following diagrams illustrate the logical flow of the benchmarking process and the experimental workflow of the reference method.

cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Benchmarking cluster_2 Phase 3: Performance Evaluation A Define Analytical Requirements (Sensitivity, Range, Matrix) B Develop New Method Protocol (e.g., MIA) A->B C Validate New Method (Accuracy, Precision, Linearity) B->C E Analyze Identical Samples with Both Methods C->E D Select Reference Method (e.g., HPLC) D->E F Statistical Comparison (t-test, Bland-Altman) E->F G Compare Performance Metrics (Speed, Cost, Sample Volume) F->G H Assess Method Suitability for Intended Use G->H start Start: Plasma/Serum Sample prep Sample Preparation: 1. Add Perchloric Acid 2. Vortex 3. Centrifuge (10,000 x g) start->prep supernatant Collect Supernatant prep->supernatant injection Inject 20 µL into HPLC System supernatant->injection separation Chromatographic Separation (C18 Reversed-Phase Column) injection->separation detection UV Detection at 262 nm separation->detection analysis Data Analysis: 1. Integrate Peak Area 2. Compare to Calibration Curve detection->analysis end End: Report Concentration analysis->end

References

Safety Operating Guide

Proper Disposal of Desacetylcefotaxime: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of Desacetylcefotaxime to ensure laboratory safety and environmental protection. As a metabolite of the cephalosporin antibiotic cefotaxime, this compound is classified as a hazardous substance toxic to aquatic life with long-lasting effects. Improper disposal can lead to environmental contamination and the development of antibiotic-resistant bacteria. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Guiding Principle: Treat as Hazardous Chemical Waste

All materials contaminated with this compound, including pure compounds, solutions, and used labware, must be managed as hazardous chemical waste.[1][2] Under no circumstances should this substance be disposed of down the drain or in regular trash.[1][2] The primary method of disposal for pharmaceutical waste is high-temperature incineration at a permitted facility.[3]

II. Step-by-Step Disposal Protocol

A two-pronged approach is recommended for the disposal of this compound waste: segregation and collection for off-site incineration, and an optional, on-site chemical inactivation step for liquid waste prior to collection.

A. Segregation and Collection for Off-Site Incineration
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, such as unused powder, contaminated personal protective equipment (PPE), and used labware (e.g., weigh boats, centrifuge tubes), in a dedicated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

    • Label the container as "Hazardous Waste: this compound" and include any other required hazard pictograms.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and leak-proof container.

    • The container must be compatible with the solvent used.

    • Label the container as "Hazardous Waste: this compound" with the appropriate hazard warnings.

  • Storage and Disposal:

    • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

B. On-Site Chemical Inactivation (for Liquid Waste)

For laboratories equipped to handle chemical reactions, an on-site inactivation step can be performed on liquid waste to degrade the beta-lactam ring of this compound prior to collection. This procedure is based on the principle of alkaline hydrolysis, which has been shown to be effective for other beta-lactam antibiotics.[4][5][6]

Experimental Protocol: Alkaline Hydrolysis of this compound

Objective: To hydrolyze the beta-lactam ring of this compound in liquid waste, rendering it biologically inactive.

Materials:

  • This compound-containing liquid waste

  • Sodium hydroxide (NaOH)

  • Appropriate solvent (e.g., water)

  • Stir plate and stir bar

  • pH meter or pH strips

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Preparation: In a well-ventilated fume hood, place the container of this compound liquid waste on a stir plate. Add a stir bar to the solution.

  • Alkalinization: While stirring, slowly add a prepared solution of sodium hydroxide to the waste to achieve a final concentration of 1 M NaOH.[4][5][6] Caution: The addition of NaOH to aqueous solutions is exothermic and can generate heat. Add the NaOH solution slowly to control the temperature of the mixture.

  • Reaction: Stir the mixture at room temperature for a minimum of 2 hours. This provides sufficient time for the hydrolysis of the beta-lactam ring.

  • Neutralization: After the reaction is complete, slowly and carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable acid (e.g., hydrochloric acid). Monitor the pH closely during neutralization.

  • Collection: Transfer the treated and neutralized liquid waste to a clearly labeled hazardous waste container.

  • Disposal: Arrange for disposal through your institution's EHS office.

Validation (Mandatory): The efficacy of this inactivation protocol for your specific waste stream should be validated in your laboratory. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the absence of the parent compound.

III. Quantitative Data Summary

ParameterValueReference
Inactivating AgentSodium Hydroxide (NaOH)[4][5][6]
Recommended Concentration1 M[4][5]
Minimum Reaction Time2 hoursN/A
Recommended pH for Hydrolysis> 10[7]
Final pH before Collection6.0 - 8.0N/A

IV. Visualizations

Desacetylcefotaxime_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal Waste This compound Contaminated Waste Solid Solid Waste (Powder, PPE, Labware) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid Inactivation Optional: On-Site Chemical Inactivation (Alkaline Hydrolysis) Liquid->Inactivation CollectLiquid Collect in Labeled Hazardous Waste Container Liquid->CollectLiquid Direct Collection StoreSolid Store in Designated Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS/ Licensed Contractor StoreSolid->DisposeSolid Inactivation->CollectLiquid StoreLiquid Store in Designated Area CollectLiquid->StoreLiquid DisposeLiquid Dispose via EHS/ Licensed Contractor StoreLiquid->DisposeLiquid Alkaline_Hydrolysis_Protocol cluster_protocol Alkaline Hydrolysis Protocol start Liquid Waste in Fume Hood add_naoh Slowly Add 1 M NaOH while stirring start->add_naoh react Stir for >= 2 hours at Room Temperature add_naoh->react neutralize Neutralize to pH 6.0-8.0 react->neutralize collect Transfer to Hazardous Waste Container neutralize->collect end Ready for Disposal Pickup collect->end

References

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